25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
描述
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属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxy Vitamin D3 is a crucial prohormone in the vitamin D endocrine system, and its accurate measurement is vital for diagnosing vitamin D deficiency and managing related diseases. The development of sensitive and specific immunoassays, such as ELISA, often relies on biotinylated tracers that can bind to detection systems with high affinity. 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether is a key reagent in this context, serving as a stable and effective tracer in competitive binding assays.[1][2]
This technical guide provides a detailed overview of the synthetic strategy for this compound, including a generalized experimental protocol and a logical workflow for its preparation. The synthesis involves the selective alkylation of the 3-hydroxyl group of 25-Hydroxy Vitamin D3 to introduce a biotin moiety via a flexible aminopropyl ether linker.[3] This linker is crucial for minimizing steric hindrance and allowing for optimal interaction with biotin-binding proteins like streptavidin.[2]
Synthetic Strategy
The core of the synthesis is a C-3-O-alkylation reaction. This involves the deprotonation of the 3β-hydroxyl group of 25-Hydroxy Vitamin D3 to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a biotinylaminopropyl reagent. The 25-hydroxyl group is significantly less reactive due to steric hindrance, allowing for selective alkylation at the 3-position.
The overall synthetic workflow can be visualized as a two-step process: the preparation of the biotinylated alkylating agent and the subsequent conjugation to 25-Hydroxy Vitamin D3.
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Generalized Experimental Protocol
This protocol is a representative example based on established C-3-O-alkylation methods for vitamin D analogs and may require optimization.
Materials:
| Material | Supplier | Grade |
| 25-Hydroxy Vitamin D3 | Commercial | ≥98% Purity |
| N-(3-Bromopropyl)biotinamide | Custom or Commercial | Synthesis Grade |
| Sodium Hydride (NaH), 60% in mineral oil | Commercial | Reagent Grade |
| Anhydrous Dimethylformamide (DMF) | Commercial | Anhydrous |
| Ethyl Acetate | Commercial | HPLC Grade |
| Hexane | Commercial | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Sodium Sulfate | Commercial | Reagent Grade |
Procedure:
-
Reaction Setup: A solution of 25-Hydroxy Vitamin D3 (1 equivalent) in anhydrous DMF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide.
-
Alkylation: A solution of N-(3-bromopropyl)biotinamide (1.5 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data
As this guide provides a generalized protocol, specific quantitative data from a single source is not available. The following table outlines the expected parameters and the type of data that should be collected during the synthesis.
| Parameter | Expected Value/Range | Method of Determination |
| Yield | 60-80% (based on similar reactions) | Gravimetric analysis after purification |
| Purity | >95% | HPLC, LC-MS |
| Reaction Time | 12-24 hours | TLC Monitoring |
| Reaction Temperature | 0°C to Room Temperature | Thermometer |
| ¹H NMR | Consistent with proposed structure | NMR Spectroscopy |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ~684.5 | Mass Spectrometry |
Conclusion
The synthesis of this compound is a crucial process for the development of robust immunoassays for vitamin D status. The C-3-O-alkylation strategy provides a reliable method for conjugating biotin to the 25-Hydroxy Vitamin D3 molecule. While the protocol provided is generalized, it offers a solid foundation for researchers to produce this valuable analytical tool. Optimization of reaction conditions and rigorous purification are key to obtaining a high-purity product suitable for sensitive applications.
References
- 1. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Biotinylated 25-Hydroxy Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of biotinylated 25-Hydroxy Vitamin D3 (25(OH)D3), a crucial molecule for research and development in the field of vitamin D biology. This document details its synthesis, physicochemical properties, and its interaction with key biological targets, offering insights for its application in experimental settings.
Introduction
25-Hydroxy Vitamin D3 is the primary circulating form of vitamin D in the body and a key precursor to the active hormone, 1α,25-dihydroxyvitamin D3. The biotinylation of 25(OH)D3, the covalent attachment of a biotin molecule, creates a powerful tool for researchers. This modification allows for the detection, purification, and study of 25(OH)D3 and its binding partners through the high-affinity interaction between biotin and streptavidin or avidin. This guide explores the chemical characteristics of this modified molecule, providing a foundation for its effective use in research.
Synthesis and Purification
The synthesis of biotinylated 25-Hydroxy Vitamin D3 typically involves the conjugation of a biotin moiety, often via a linker arm, to the 25(OH)D3 molecule. A common strategy is the C-3-O-alkylation of the 25(OH)D3, which selectively targets the hydroxyl group at the C-3 position.[1]
Experimental Protocol: Synthesis of Biotinylated 25-Hydroxy Vitamin D3
This protocol is adapted from methodologies used for similar vitamin D analogs.
Materials:
-
25-Hydroxy Vitamin D3
-
A suitable biotinylating reagent with a linker arm and a reactive group for ether linkage (e.g., a biotin-linker-halide)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Protection of Hydroxyl Groups (if necessary): Depending on the biotinylating reagent, it may be necessary to protect other reactive hydroxyl groups on the 25(OH)D3 molecule to ensure selective biotinylation at the desired position.
-
Deprotonation: Dissolve 25-Hydroxy Vitamin D3 in the anhydrous solvent under an inert atmosphere (e.g., argon). Add the non-nucleophilic base to deprotonate the target hydroxyl group, forming an alkoxide.
-
Conjugation: Add the biotinylating reagent to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a proton source (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the crude product under reduced pressure. Purify the biotinylated 25-Hydroxy Vitamin D3 using column chromatography on silica gel to separate it from unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Purification of Biotinylated 25-Hydroxy Vitamin D3
Materials:
-
Crude biotinylated 25(OH)D3
-
Silica gel
-
A suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Column Preparation: Prepare a silica gel column with the chosen solvent system.
-
Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biotinylated 25-Hydroxy Vitamin D3.
Physicochemical Properties
The addition of a biotin-linker moiety to 25-Hydroxy Vitamin D3 alters its physicochemical properties.
| Property | Value/Description | Source |
| Molecular Weight | 797 g/mol (for a specific conjugate with a linker) | [2] |
| Appearance | Typically a solution or solid, depending on the final preparation. | [2] |
| Purity | >97% (for commercially available conjugates) | [2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Not directly soluble in water. | [2] |
| Stability | Store at -20°C. While specific stability data for the biotinylated form is not widely available, unconjugated 25(OH)D3 is known to be sensitive to light and oxidation. It is more stable in acidic conditions (pH > 5).[3] It is reasonable to assume similar sensitivities for the biotinylated conjugate. | [2] |
Note: The exact properties will vary depending on the specific linker used for biotinylation.
Interaction with Biological Targets
The biological activity of 25-Hydroxy Vitamin D3 is primarily mediated through its binding to the Vitamin D Receptor (VDR) and its transport in the circulation by the Vitamin D-Binding Protein (DBP). The introduction of a biotin tag can influence these interactions.
Vitamin D Receptor (VDR) Binding
Vitamin D-Binding Protein (DBP) Binding
Similarly, quantitative data for the binding of biotinylated 25(OH)D3 to DBP is scarce. DBP has a high affinity for 25(OH)D3.[4] The modification at the C-3 position could potentially alter this binding affinity, which would, in turn, affect its pharmacokinetics and bioavailability in in vivo studies.
Experimental Protocol: Competitive VDR Binding Assay
This protocol can be used to determine the relative binding affinity of biotinylated 25(OH)D3 for the VDR.
Materials:
-
Recombinant human VDR
-
Radiolabeled 1α,25-dihydroxyvitamin D3 (e.g., [³H]-1,25(OH)₂D₃)
-
Biotinylated 25-Hydroxy Vitamin D3
-
Unlabeled 1α,25-dihydroxyvitamin D3 (for positive control)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate a fixed concentration of recombinant VDR and radiolabeled 1,25(OH)₂D₃ with varying concentrations of the biotinylated 25(OH)D3 or unlabeled 1,25(OH)₂D₃.
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the VDR-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the biotinylated compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can be used to compare its binding affinity to that of the natural ligand.
Signaling Pathways
The canonical signaling pathway of vitamin D involves the binding of its active form to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.
The effect of biotinylated 25(OH)D3 on this pathway is dependent on its ability to bind to the VDR. If the biotin tag significantly reduces VDR affinity, the downstream signaling events will be attenuated.
Caption: Canonical Vitamin D signaling pathway initiated by biotinylated 25-Hydroxy Vitamin D3.
Experimental Workflows
The use of biotinylated 25(OH)D3 is central to various experimental workflows, particularly for affinity purification of its binding partners.
Caption: Workflow for affinity purification of 25-Hydroxy Vitamin D3 binding proteins.
Conclusion
Biotinylated 25-Hydroxy Vitamin D3 is an invaluable tool for elucidating the mechanisms of vitamin D action. While its synthesis and basic properties are understood, a significant knowledge gap exists regarding its precise binding affinities to VDR and DBP. Further quantitative studies are necessary to fully characterize how biotinylation impacts its biological activity. This guide provides a foundational understanding for researchers to effectively utilize this important molecule in their experimental designs.
References
- 1. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-talk among structural domains of human DBP upon binding 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether, a key biotinylated derivative of a major vitamin D metabolite. This document outlines the synthetic pathway, details established experimental protocols for its characterization, and presents relevant data in a structured format for scientific and research applications.
Chemical Identity and Properties
This compound is a derivative of 25-hydroxyvitamin D3 where a biotinylaminopropyl ether moiety is attached at the C-3 hydroxyl position. This modification introduces a biotin tag, enabling its use in various biochemical assays that rely on the high-affinity interaction between biotin and streptavidin or avidin.
| Property | Value | Source |
| Chemical Name | [3aS-(3aα,4β,6aα)]-Hexahydro-N-[3-[[(3β,5Z,7E)-25-hydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]propyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | CymitQuimica |
| CAS Number | 193278-59-0 | ChemScene |
| Molecular Formula | C₄₀H₆₅N₃O₄S | MedchemExpress.com |
| Molecular Weight | 684.03 g/mol | MedchemExpress.com |
Synthetic Pathway and Structure Elucidation Workflow
The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether. This is followed by the biotinylation of the primary amine of this intermediate. The structure of the final compound is confirmed through a combination of spectroscopic techniques.
Biotinylated Vitamin D Analogs: A Technical Guide for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated vitamin D analogs are powerful tools in the study of vitamin D signaling and the vitamin D receptor (VDR). The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust system for the detection, purification, and functional analysis of the VDR and its associated protein complexes. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols for using biotinylated vitamin D analogs in research.
Synthesis of Biotinylated Vitamin D Analogs
The synthesis of biotinylated vitamin D analogs typically involves the conjugation of a biotin moiety to a vitamin D molecule, often through a linker arm to minimize steric hindrance and preserve the analog's affinity for the VDR. The most common points of attachment on the vitamin D molecule are the C3 hydroxyl group or the side chain.
A notable example is the synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin. An efficient synthetic route starts with readily available vitamin D2. The process involves a classical approach to create the 1α,25-dihydroxyvitamin D3 structure, followed by the protection of hydroxyl groups and a C-3-O-alkylation to attach the biotin linker. This method is adaptable for creating a variety of C-3-OH-linked vitamin D3 and D2 derivatives.[1]
Another common approach involves the reaction of a vitamin D analog containing an aminopropyl ether at the 3-position with a biotin-N-hydroxysuccinimide ester. For instance, 25-hydroxyvitamin D3-3-aminopropyl ether can be reacted with biotin-4-nitrophenyl ester to yield a biotinylated analog.[2]
Commercially Available Biotinylated Vitamin D Analogs
Several biotinylated vitamin D analogs are commercially available for research purposes. These ready-to-use reagents save researchers the time and effort of chemical synthesis.
Table 1: Examples of Commercially Available Biotinylated Vitamin D Analogs
| Analog Name | Structure/Description | Supplier |
| 25-OH Vitamin D3 Biotin Conjugate | 25-hydroxyvitamin D3 conjugated to biotin via a 22 Å spacer arm. Supplied as a solution in DMSO. | Molecular Depot |
| Vitamin D [Biotin] | Synthetic calcidiol (25-hydroxyvitamin D3) conjugated to biotin. Supplied as a lyophilized powder. | Creative Diagnostics |
| Total Vitamin D derivative - Biotin | A biotinylated derivative of vitamin D for use in immunoassays. | IBL-America |
Vitamin D Receptor (VDR) Binding Affinity
A critical parameter for any vitamin D analog is its binding affinity for the VDR. Biotinylation can potentially alter the binding affinity, and it is crucial to characterize this for each new analog. Competitive binding assays are commonly used to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of an analog.
Table 2: VDR Binding Affinity of Select Vitamin D Analogs (for reference)
| Compound | Dissociation Constant (Kd) / IC50 | Method |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.2 nM (apparent Kd) | Fluorescence Polarization Assay |
| 25-hydroxytachysterol3 | 22 nM (Kd) | Radioligand Binding Assay |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM (Kd) | Radioligand Binding Assay |
| 5,6-trans-vitamin D3 | 560 nM (Kd) | Radioligand Binding Assay |
Note: The binding affinities of biotinylated analogs should be experimentally determined as the biotin-linker moiety can influence the interaction with the VDR.
Experimental Protocols
Pull-Down Assay Using Biotinylated Vitamin D Analogs
Pull-down assays are a powerful technique to isolate and identify proteins that interact with a specific ligand. In this context, a biotinylated vitamin D analog serves as the "bait" to capture the VDR and its interacting partners from a cell lysate.
Objective: To isolate the VDR and its interacting proteins from a cell lysate.
Materials:
-
Biotinylated vitamin D analog (e.g., biotinylated calcitriol)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing the VDR
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease inhibitors)
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300-500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Detailed Methodology:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with binding buffer. After the final wash, resuspend the beads in binding buffer to the original volume.
-
-
Immobilization of Biotinylated Vitamin D Analog:
-
Add the biotinylated vitamin D analog to the washed streptavidin beads. The optimal concentration should be determined empirically but a starting point of 1-10 µM can be used.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated analog to bind to the streptavidin.
-
Pellet the beads using the magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads three times with binding buffer to remove any unbound analog.
-
-
Binding of VDR from Cell Lysate:
-
Add the prepared cell lysate to the beads conjugated with the biotinylated vitamin D analog.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins. Increase the stringency of the washes by increasing the salt concentration or detergent concentration if high background is observed.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding elution buffer. For analysis by SDS-PAGE and Western blotting, directly add 1X SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes. For mass spectrometry or functional assays, a non-denaturing elution method using a high concentration of free biotin (e.g., 2-10 mM) can be used.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an anti-VDR antibody. Interacting partners can be identified by mass spectrometry.
-
Experimental Workflow for VDR Pull-Down Assay
Caption: Workflow for a pull-down assay using biotinylated vitamin D to capture VDR.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It can be adapted to determine the binding affinity of biotinylated vitamin D analogs for the VDR.
Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay, a fluorescent tracer and an unlabeled ligand (the biotinylated analog) compete for binding to a receptor.
Objective: To determine the IC50 and binding affinity of a biotinylated vitamin D analog for the VDR.
Materials:
-
Recombinant VDR
-
Fluorescently labeled streptavidin (e.g., streptavidin-FITC or streptavidin-Alexa Fluor 488)
-
Biotinylated vitamin D analog
-
Unlabeled calcitriol (for positive control)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Detailed Methodology:
-
Formation of the Fluorescent Complex:
-
Incubate the fluorescently labeled streptavidin with the biotinylated vitamin D analog at a 1:4 molar ratio (streptavidin has four biotin-binding sites) for 30 minutes at room temperature to form a stable fluorescent complex. The final concentration of the biotinylated analog in the assay should be at or below its Kd for the VDR to ensure a sensitive assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the competitor compounds (biotinylated analog and unlabeled calcitriol) in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Competitor compound (or vehicle control)
-
Recombinant VDR (at a concentration appropriate for the Kd of the fluorescent complex)
-
Pre-formed fluorescent complex (biotinylated analog + fluorescent streptavidin)
-
-
Include controls for no VDR (to determine the polarization of the free fluorescent complex) and no competitor (to determine the maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore on the streptavidin.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Simplified genomic signaling pathway of the Vitamin D Receptor.
Conclusion
Biotinylated vitamin D analogs are indispensable tools for elucidating the complex biology of the vitamin D signaling pathway. Their high affinity and specific interaction with streptavidin enable a wide range of applications, from the purification of the VDR and its associated proteins to the quantitative analysis of ligand-receptor interactions. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers embarking on studies involving these powerful chemical probes. As our understanding of the multifaceted roles of vitamin D in health and disease continues to grow, the utility of biotinylated vitamin D analogs in advancing this field of research will undoubtedly expand.
References
The Ether-Linked Analog: A Key Tool in Unraveling Vitamin D Binding Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance between Vitamin D metabolites and their primary carrier, the Vitamin D Binding Protein (DBP), is paramount for developing next-generation therapeutics. Among the chemical tools available, 25-Hydroxy Vitamin D3 ether analogs have emerged as a powerful asset, particularly in the realm of photoaffinity labeling and binding studies. This technical guide delves into the core of this topic, providing a comprehensive overview of the role of these analogs, the experimental methodologies employed, and the quantitative data gleaned from such studies.
Introduction to 25-Hydroxy Vitamin D3 Ether Analogs
Vitamin D Binding Protein (DBP) is a crucial serum glycoprotein responsible for the transport of vitamin D and its metabolites, sequestering them with high affinity to prevent rapid degradation and ensure their bioavailability.[1] To probe the binding pocket of DBP and identify key interacting residues, researchers have synthesized various analogs of its primary ligand, 25-hydroxyvitamin D3 (25(OH)D3). Ether-linked analogs, in particular, offer increased hydrolytic stability compared to ester-linked counterparts, making them more robust probes for biochemical assays. These analogs are often functionalized with photoreactive groups, such as azides, or chemically reactive moieties, like epoxides, transforming them into powerful tools for irreversibly labeling the DBP binding site.
Quantitative Analysis of Binding Affinities
Competitive binding assays are a cornerstone for quantifying the interaction between DBP and various ligands, including 25(OH)D3 ether analogs. These assays typically involve a radiolabeled form of 25(OH)D3 and a competing unlabeled ligand. The ability of the analog to displace the radiolabeled ligand from DBP is a measure of its binding affinity.
| Compound | Apparent Dissociation Constant (KD,app) | Species | Reference |
| 25-hydroxyvitamin D3 | 0.21 nM | Human | [2] |
| 3-deoxy-3-azido-25-hydroxyvitamin D3 | 1.3 nM | Human | [2] |
| 25-hydroxyvitamin D3-3β-(1,2-epoxypropyl)ether | Similar to 25-hydroxyvitamin D3 | Human | [3] |
| 25-hydroxyvitamin D2 (25OHD2) | 1.7 times less potent than 25OHD3 | Rat | [4] |
| 24(R),25-Dihydroxyergocalciferol (24,25-(OH)2-D2) | 1.7 times less potent than 24(R),25-(OH)2D3 | Rat | [4] |
| 1,25-dihydroxyvitamin D2 (1,25-(OH)2D2) | 1.3 times less potent than 1,25-(OH)2D3 | Chick | [4] |
Experimental Protocols
Competitive Binding Assay
A common method for determining the binding affinity of a 25-hydroxyvitamin D3 ether analog is through a competitive protein-binding assay.[5][6][7]
Objective: To determine the relative binding affinity of an unlabeled 25-hydroxyvitamin D3 ether analog for DBP by measuring its ability to compete with radiolabeled 25-hydroxyvitamin D3.
Materials:
-
Purified Vitamin D Binding Protein (from human or rat serum)
-
Radiolabeled 25-hydroxyvitamin D3 (e.g., [³H]25(OH)D3)
-
Unlabeled 25-hydroxyvitamin D3 (for standard curve)
-
Unlabeled 25-hydroxyvitamin D3 ether analog (test compound)
-
Assay Buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Preparation of Standard Curve: A series of tubes are prepared with a fixed amount of DBP and radiolabeled 25(OH)D3. Increasing concentrations of unlabeled 25(OH)D3 are added to these tubes.
-
Preparation of Test Samples: Similar to the standard curve tubes, a fixed amount of DBP and radiolabeled 25(OH)D3 is used. Increasing concentrations of the 25-hydroxyvitamin D3 ether analog are added.
-
Incubation: All tubes are incubated for a set period (e.g., 2 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: A dextran-coated charcoal suspension is added to all tubes and incubated for a short period. The charcoal binds to the free radiolabeled ligand.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.
-
Quantification: The supernatant, containing the DBP-bound radiolabeled ligand, is transferred to scintillation vials with scintillation fluid. The radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radiolabeled ligand is plotted against the concentration of the unlabeled competitor. The concentration of the analog that displaces 50% of the radiolabeled ligand (IC50) is determined and can be used to calculate the binding affinity.
Caption: Logical Flow of a Competitive Binding Assay.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to covalently attach a ligand to its binding site on a protein through the activation of a photoreactive group by UV light.[2]
Objective: To covalently label the 25-hydroxyvitamin D3 binding site of DBP using a 25-hydroxyvitamin D3 ether analog containing a photo-reactive group (e.g., an azido group).
Materials:
-
Purified Vitamin D Binding Protein
-
Radiolabeled, photoreactive 25-hydroxyvitamin D3 ether analog (e.g., [³H]-25-ANE)
-
Unlabeled 25-hydroxyvitamin D3 (for competition experiment)
-
UV light source (e.g., 350 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography or fluorography equipment
Procedure:
-
Incubation: Purified DBP is incubated in the dark with the radiolabeled photoreactive ether analog. A control sample is also prepared with a large excess of unlabeled 25-hydroxyvitamin D3 to demonstrate the specificity of the labeling.
-
Photolysis: The samples are exposed to UV light for a specific duration to activate the photoreactive group, leading to the formation of a covalent bond with the DBP binding site. A control sample is kept in the dark to show that labeling is light-dependent.
-
SDS-PAGE: The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The gel is treated for autoradiography or fluorography to visualize the radiolabeled, covalently modified DBP.
-
Analysis: A labeled protein band corresponding to the molecular weight of DBP should be observed in the sample exposed to UV light. The intensity of this band should be significantly reduced or absent in the control samples (no UV light or presence of excess unlabeled 25(OH)D3).
Caption: Experimental Workflow for Photoaffinity Labeling.
Vitamin D Signaling and DBP's Role
The biological actions of vitamin D are initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[8] DBP plays a critical role in this pathway by transporting the precursor, 25(OH)D3, to the kidneys for conversion to the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), and then delivering 1,25(OH)2D3 to target tissues.[9]
Caption: Simplified Vitamin D Signaling Pathway.
Conclusion
25-Hydroxy Vitamin D3 ether analogs are indispensable tools for elucidating the structure and function of the Vitamin D Binding Protein. Their enhanced stability and the ability to incorporate photoreactive or chemically reactive groups have enabled detailed characterization of the DBP binding pocket. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to design and interpret studies aimed at understanding DBP-ligand interactions, which is crucial for the development of novel vitamin D-based therapies with improved efficacy and reduced side effects.
References
- 1. Affinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25-Hydroxy[26,27-methyl-3H]vitamin D3-3 beta-(1,2-epoxypropyl)ether: an affinity labeling reagent for human vitamin D-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive binding assay for 25-hydroxyvitamin D using specific binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved competitive protein-binding assay for 25-hydroxy vitamin D. | Semantic Scholar [semanticscholar.org]
- 8. The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Biotin Spacer Arm in Vitamin D Analog Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of biotin to vitamin D analogs is a pivotal technique in endocrine research, facilitating the study of vitamin D receptor (VDR) interactions and the development of novel therapeutics. The spacer arm, a flexible linker between the vitamin D moiety and the biotin tag, is a critical determinant of the success of these studies. Its length, composition, and flexibility can significantly impact the binding affinity of the analog to the VDR and the accessibility of the biotin tag for detection and purification. This in-depth technical guide explores the core principles of the biotin spacer arm in vitamin D analogs, providing a comprehensive overview of its function, the quantitative impact of its properties on binding affinity, detailed experimental protocols, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction: The Significance of Biotinylation in Vitamin D Research
Vitamin D and its analogs are crucial regulators of calcium homeostasis, bone metabolism, and a wide range of other physiological processes, including immune function and cell proliferation.[1] Their biological effects are primarily mediated through the nuclear vitamin D receptor (VDR).[2] To elucidate the intricate mechanisms of VDR action and to screen for novel therapeutic agents, researchers often employ biotinylated vitamin D analogs.
The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range.[3] This exceptionally high affinity allows for the sensitive detection and efficient purification of biotinylated molecules and their binding partners. By attaching a biotin tag to a vitamin D analog, researchers can:
-
Investigate VDR Binding: Facilitate the study of ligand-receptor kinetics and binding affinities through various assay formats.
-
Purify VDR: Isolate the VDR from complex biological mixtures for further characterization.
-
Identify Interacting Proteins: Perform pull-down assays to identify novel proteins that interact with the VDR-ligand complex.
-
Develop Diagnostic Assays: Create sensitive and specific assays for the quantification of vitamin D levels.[4]
The effectiveness of these applications hinges on the proper design of the biotinylated analog, with the spacer arm playing a central role.
The Biotin Spacer Arm: A Critical Design Element
The spacer arm serves as a flexible linker that physically separates the biotin moiety from the vitamin D analog. This separation is crucial for overcoming steric hindrance, which can otherwise prevent the bulky streptavidin or avidin protein from accessing the biotin tag.[3] The key characteristics of a spacer arm that influence its performance are:
-
Length: The length of the spacer arm is a critical parameter. A spacer that is too short may not provide sufficient separation, leading to steric hindrance and reduced binding of streptavidin. Conversely, an excessively long spacer could introduce unwanted flexibility or hydrophobicity, potentially affecting the analog's interaction with the VDR.
-
Composition and Hydrophilicity: Spacer arms are typically composed of hydrocarbon chains (e.g., alkyl chains like C3, C6, C12) or polyethylene glycol (PEG) units.[5] PEG spacers are often preferred due to their hydrophilicity, which can improve the solubility of the biotinylated analog and reduce non-specific binding.[5]
-
Flexibility: A flexible spacer arm allows the biotin tag to orient itself optimally for binding to streptavidin, even when the vitamin D analog is bound to the VDR.
Quantitative Impact of Spacer Arm on Binding Affinity
While direct comparative studies on a wide range of biotin spacer arms specifically for vitamin D analogs are limited in the publicly available literature, data from other ligand-receptor systems provide valuable insights into the expected trends. The following tables summarize representative quantitative data on the effect of spacer arm length on receptor binding affinity.
Table 1: Representative Data on the Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (Ligand-PEGn-Targeting Moiety) | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |
Data adapted from a study on a 68Ga-labeled bombesin antagonist analog.[6] This data suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity (lower IC50).
Table 2: VDR Binding Properties of Representative Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)2D3) |
| 1α,25-(OH)2D3 (Calcitriol) | 100% |
| 7-methyl-1α,25-(OH)2D3 | ~10% |
| 7-methyl-1α,25-(OH)2-19-nor-D3 | ~6.7% |
Data synthesized from literature. This table provides context for the range of binding affinities observed with modifications to the vitamin D structure.
It is crucial to empirically determine the optimal spacer arm for each specific vitamin D analog and experimental application, as the ideal length and composition can vary depending on the structure of the analog and the nature of the binding assay.
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotinylated vitamin D analogs.
Synthesis of a Biotinylated Vitamin D Analog with a PEG Spacer
This protocol describes a general method for the synthesis of a biotinylated vitamin D analog using a commercially available NHS-PEG-Biotin reagent.
Materials:
-
Vitamin D analog with a primary amine or hydroxyl group
-
NHS-PEGn-Biotin (n = number of PEG units)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Vitamin D Analog: Dissolve the vitamin D analog in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Addition of Base: Add 2-3 equivalents of TEA or DIPEA to the solution to act as a base.
-
Dissolution of Biotinylating Reagent: In a separate vial, dissolve 1.1-1.5 equivalents of NHS-PEGn-Biotin in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Slowly add the NHS-PEGn-Biotin solution to the vitamin D analog solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by adding a small amount of water or an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.
-
Purification: Purify the biotinylated vitamin D analog by preparative HPLC using a suitable column (e.g., C18) and gradient elution.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Competitive Radioligand Binding Assay for VDR
This protocol is used to determine the binding affinity of a biotinylated vitamin D analog to the VDR.[3][7][8][9][10][11]
Materials:
-
Purified VDR (recombinant or from cell lysates)
-
Radiolabeled 1α,25-(OH)2D3 (e.g., [³H]-1α,25-(OH)2D3)
-
Unlabeled biotinylated vitamin D analog (competitor)
-
Unlabeled 1α,25-(OH)2D3 (for determining non-specific binding)
-
Binding buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, set up the following reactions in triplicate:
-
Total Binding: VDR + Radiolabeled 1α,25-(OH)2D3
-
Non-specific Binding: VDR + Radiolabeled 1α,25-(OH)2D3 + excess unlabeled 1α,25-(OH)2D3
-
Competition: VDR + Radiolabeled 1α,25-(OH)2D3 + increasing concentrations of the biotinylated vitamin D analog
-
-
Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
SPA Method: Add streptavidin-coated SPA beads and incubate for an additional 30 minutes. The binding of the radiolabeled ligand to the VDR, which is captured by the beads, will bring the scintillant in the beads into close proximity to the radioisotope, generating a light signal.
-
Filtration Method: Rapidly filter the reaction mixtures through a glass fiber filter to separate the VDR-ligand complex from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
-
Detection: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Pull-Down Assay to Identify VDR-Interacting Proteins
This protocol describes how to use a biotinylated vitamin D analog to isolate and identify proteins that interact with the VDR-ligand complex.[12][13][14][15][16]
Materials:
-
Biotinylated vitamin D analog
-
Cell lysate containing the VDR and potential interacting proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against the VDR and potential interacting proteins (for Western blotting)
-
Mass spectrometer (for protein identification)
Procedure:
-
Preparation of Bait Complex: Incubate the biotinylated vitamin D analog with the cell lysate for 1-2 hours at 4°C to allow the formation of the VDR-ligand complex.
-
Capture of Bait Complex: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated VDR-ligand complex.
-
Washing: Pellet the beads using a magnet or by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies to confirm the presence of the VDR and known interacting proteins.
-
Mass Spectrometry: For the identification of novel interacting proteins, subject the eluted proteins to in-gel digestion followed by LC-MS/MS analysis.
-
Visualization of Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The genomic actions of vitamin D are mediated by the VDR, a ligand-activated transcription factor. The following diagram illustrates the canonical VDR signaling pathway.
Caption: Canonical VDR signaling pathway.
Experimental Workflow for VDR Binding Assay
The following diagram outlines the typical workflow for a competitive VDR binding assay.
Caption: VDR competitive binding assay workflow.
Experimental Workflow for Pull-Down Assay
This diagram illustrates the key steps in a pull-down assay using a biotinylated vitamin D analog.
Caption: Pull-down assay experimental workflow.
Conclusion
The biotin spacer arm is a small but mighty component in the design of biotinylated vitamin D analogs. Its properties have a profound impact on the outcome of a wide range of experiments aimed at understanding VDR biology and developing new therapies. By carefully considering the length, composition, and flexibility of the spacer arm, and by employing robust experimental protocols, researchers can harness the power of the biotin-streptavidin interaction to its full potential. This guide provides a foundational understanding and practical methodologies to aid in the rational design and application of biotinylated vitamin D analogs in research and drug development.
References
- 1. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]
- 6. benchchem.com [benchchem.com]
- 7. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. youtube.com [youtube.com]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photoaffinity Labeling with Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photoaffinity labeling (PAL) techniques utilizing vitamin D analogs to investigate protein-ligand interactions. It covers the synthesis of photoactivatable vitamin D probes, detailed experimental protocols for labeling the vitamin D receptor (VDR) and other binding proteins, quantitative analysis of binding affinities, and the elucidation of signaling pathways.
Introduction to Photoaffinity Labeling
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize the binding sites of ligands within their target proteins.[1] This method employs a ligand analog that has been chemically modified to include a photoreactive group. Upon binding to its target, the complex is irradiated with UV light, which activates the photoreactive moiety, leading to the formation of a covalent bond between the ligand and the protein. This permanent linkage allows for the identification of the binding protein and the specific amino acid residues at the binding site, often through subsequent proteomic analysis.[2][3]
Commonly used photoreactive groups in designing vitamin D analog probes include aryl azides and bromoacetates.[4][5] Aryl azides are converted to highly reactive nitrenes upon UV irradiation, while bromoacetates act as affinity labeling agents that can form covalent bonds with nucleophilic residues in the binding pocket.
Synthesis of Photoactivatable Vitamin D Analogs
The synthesis of photoactivatable vitamin D analogs is a critical first step in a photoaffinity labeling experiment. These synthetic schemes often involve multi-step processes to introduce a photoreactive group at a position that does not significantly hinder the analog's binding affinity for its target protein.
Example Synthetic Approaches:
-
Azido-derivatives: The synthesis of analogs like 3-deoxy-3-azido-25-hydroxyvitamin D3 involves the conversion of a hydroxyl group to an azide. This can be achieved through activation of the hydroxyl group followed by nucleophilic substitution with an azide salt.[4]
-
Bromoacetate-derivatives: Analogs such as 1α,25-dihydroxyvitamin D3-3-bromoacetate are synthesized by esterifying a hydroxyl group on the vitamin D molecule with bromoacetic acid or a derivative thereof.[5]
-
Photochemical Isomerization: The synthesis of the vitamin D backbone itself often involves a photochemical reaction to convert a provitamin D precursor, like 7-dehydrocholesterol, into previtamin D3, which then thermally isomerizes to vitamin D3. This process can be optimized using specific wavelengths of UV light and photosensitizers.[6][7][8]
Quantitative Analysis of Vitamin D Analog Binding Affinity
Before performing a photoaffinity labeling experiment, it is crucial to determine the binding affinity of the vitamin D analog for its target protein, typically the Vitamin D Receptor (VDR). This is most commonly achieved through a competitive binding assay.[9][10]
A lower IC50 or Kd value indicates a higher binding affinity. The data below summarizes the binding affinities of several vitamin D analogs for the VDR.
| Vitamin D Analog | Target Protein | Binding Affinity (IC50/Kd) | Reference(s) |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | VDR | IC50 ≈ 0.1 - 1 nM | [9][11] |
| 25-hydroxyvitamin D3 | VDR | EC50 ≈ 20 nM | [12] |
| 3-deoxy-3-azido-25-hydroxyvitamin D3 | VDR | Kd ≈ 1.3 nM | [4] |
| 1α,25(OH)2D3-3-bromoacetate | VDR | IC50 ≈ 0.18 nmol | [5] |
| 1α,25(OH)2D3-1-bromoacetate | VDR | IC50 ≈ 0.52 nmol | [5] |
| 1α,25(OH)2D3-11-bromoacetate | VDR | IC50 ≈ 0.52 nmol | [5] |
| 25-hydroxytachysterol3 | VDR | Kd ≈ 22 nM | [13] |
| 25-hydroxy-5,6-trans-vitamin D3 | VDR | Kd ≈ 58 nM | [13] |
| 5,6-trans-vitamin D3 | VDR | Kd ≈ 560 nM | [13] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a vitamin D analog for the VDR.
Materials:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: [3H]-1α,25(OH)2D3.
-
Unlabeled Ligand: 1α,25(OH)2D3 (for standard curve).
-
Test Compound: The vitamin D analog of interest.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with EDTA, DTT, and KCl.
-
Separation Medium: Hydroxylapatite (HAP) or dextran-coated charcoal (DCC).
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: Incubate a fixed amount of VDR and [3H]-1α,25(OH)2D3 with varying concentrations of the unlabeled vitamin D analog. A parallel incubation with unlabeled 1α,25(OH)2D3 should be performed to generate a standard curve.
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific system.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP, which binds the protein-ligand complex, or DCC, which adsorbs the free ligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand, can be determined from this curve.[9]
Photoaffinity Labeling of VDR
This protocol describes the general procedure for covalently labeling the VDR with a photoactivatable vitamin D analog.
Materials:
-
Photoactivatable Vitamin D Analog: e.g., tritiated 3-deoxy-3-azido-25-hydroxyvitamin D3.
-
Target Protein: Purified VDR or cell lysate containing VDR.
-
UV Light Source: A UV lamp with an appropriate wavelength to activate the photoreactive group (e.g., 254 nm or 312 nm).[7][14]
-
SDS-PAGE reagents and equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Incubation: Incubate the photoactivatable vitamin D analog with the VDR preparation in the dark to allow for binding. A control reaction containing an excess of unlabeled 1α,25(OH)2D3 should be included to demonstrate the specificity of the labeling.
-
UV Irradiation: Expose the samples to UV light for a predetermined amount of time to activate the photoreactive group and induce covalent cross-linking. The duration and intensity of UV exposure should be optimized to maximize labeling efficiency while minimizing protein damage.
-
SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.
-
Detection: Visualize the labeled VDR by autoradiography or phosphorimaging to detect the radiolabeled analog that is covalently bound to the protein. A significant reduction in the labeled band in the presence of excess unlabeled 1α,25(OH)2D3 indicates specific labeling of the VDR.[4][5]
Identification of Labeled Proteins by Mass Spectrometry
This protocol outlines the workflow for identifying the protein targets of a vitamin D analog on a proteome-wide scale.
Materials:
-
Photoaffinity Probe with a Reporter Tag: A vitamin D analog containing a photoreactive group and a reporter tag such as biotin or an alkyne handle for click chemistry.[1][15]
-
Cell Culture: Cells of interest that express potential vitamin D binding proteins.
-
UV Light Source.
-
Lysis Buffer.
-
Affinity Resin: Streptavidin beads for biotin-tagged probes or azide/alkyne-functionalized beads for click chemistry.
-
Protease: Trypsin or other suitable protease for protein digestion.
-
LC-MS/MS System.
Procedure:
-
Cell Treatment and Labeling: Treat live cells with the photoaffinity probe. After an incubation period to allow for cellular uptake and binding, irradiate the cells with UV light to induce cross-linking.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the labeled proteins using an appropriate affinity resin that binds to the reporter tag on the probe.
-
Proteolytic Digestion: Digest the enriched proteins into peptides using a protease.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were specifically labeled by the vitamin D analog probe by searching the MS/MS data against a protein database. Quantitative proteomics techniques, such as SILAC, can be used to differentiate specific binders from non-specific background proteins.[16][17][18]
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[19]
Canonical Vitamin D Signaling Pathway
The classical signaling pathway of vitamin D involves the following key steps:
-
Binding: The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), binds to the VDR in the cytoplasm.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.
-
DNA Binding: The heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including calcium homeostasis, cell proliferation, and immune function.
Caption: Canonical Vitamin D signaling pathway.
Experimental Workflow for Photoaffinity Labeling
The following diagram illustrates a typical experimental workflow for identifying protein targets of vitamin D analogs using photoaffinity labeling coupled with mass spectrometry.
Caption: Experimental workflow for photoaffinity labeling.
This guide provides a foundational understanding of the principles and practices of photoaffinity labeling with vitamin D analogs. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms of vitamin D action, identify novel drug targets, and accelerate the development of new therapeutics.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110204469B - Synthetic method of vitamin D analogue intermediate - Google Patents [patents.google.com]
- 7. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Characterization of Novel Biotinylated Vitamin D Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the characterization of novel biotinylated vitamin D derivatives. These compounds are of significant interest in drug discovery and chemical biology as molecular probes to study the vitamin D receptor (VDR) and as potential therapeutic agents with targeted delivery mechanisms. This document outlines key experimental protocols, presents a framework for data analysis, and illustrates the underlying biological pathways.
Introduction to Biotinylated Vitamin D Derivatives
Vitamin D, primarily in its hormonally active form 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its biological effects by binding to the nuclear vitamin D receptor (VDR). The VDR is a ligand-activated transcription factor that regulates a multitude of physiological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation.[1][2] The development of synthetic vitamin D analogs aims to harness these therapeutic potentials, often with the goal of minimizing hypercalcemic side effects.[1]
Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique in molecular biology. The high-affinity interaction between biotin and streptavidin/avidin can be exploited for various applications, including purification, immobilization, and detection. Biotinylated vitamin D derivatives serve as valuable tools for:
-
Probing VDR-ligand interactions: Facilitating the development of non-radioactive binding assays.
-
Studying cellular uptake mechanisms: Tracking the internalization of vitamin D compounds.
-
Targeted drug delivery: Leveraging the overexpression of biotin transporters in certain cancer cells.
This guide will delve into the critical aspects of characterizing these novel derivatives, from their synthesis to their biological evaluation.
Synthesis of Biotinylated Vitamin D Derivatives
The synthesis of biotinylated vitamin D derivatives typically involves the conjugation of a biotin moiety to a vitamin D analog via a linker. The attachment point on the vitamin D scaffold is crucial and is often at the C-3 position of the A-ring to minimize disruption of the key interactions with the VDR ligand-binding pocket.
A general synthetic strategy involves the chemical synthesis of a vitamin D analog with a reactive functional group, such as a hydroxyl or amino group, on a linker attached to the A-ring. This is followed by the coupling of an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. The length and chemical nature of the linker can be varied to optimize the biological activity and binding affinity of the final conjugate.
Quantitative Data on Vitamin D Derivatives
Table 1: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D Analogs
| Compound | Relative Binding Affinity (RBA) (%)a | IC50 (nM)b |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 | 0.1 - 1 |
| Calcipotriol | 60 - 100 | 0.5 - 2 |
| 1,25-(OH)2-16-ene-23-yne-D3 | 45 - 70 | 1 - 5 |
| 24,24-dihomo-1α,25-(OH)2D3 | 3.5 - 25 | 10 - 50 |
a Relative binding affinity compared to 1α,25-dihydroxyvitamin D3. Data is often generated from competitive binding assays.[3] b The concentration required to displace 50% of a radiolabeled ligand from the VDR.[1]
Table 2: In Vitro Antiproliferative Activity of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Vitamin D Analog X | MCF-7 (Breast Cancer) | 3.0 - 7.0[4] |
| Vitamin D Analog Y | HCT-116 (Colon Cancer) | 0.34 - 22.4[2] |
| Vitamin D Analog Z | PC-3 (Prostate Cancer) | 10 - 50[2] |
| Vitamin D Analog A | HepG2 (Liver Cancer) | 10 - 50[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of novel biotinylated vitamin D derivatives. The following sections provide methodologies for key experiments.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (Radioligand)
-
Unlabeled biotinylated vitamin D derivative (competitor)
-
Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled biotinylated vitamin D derivative.
-
In a microcentrifuge tube, combine the recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the biotinylated derivative.
-
Incubate the mixture for 4-18 hours at 4°C to reach binding equilibrium.
-
To separate bound from free radioligand, add an ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxylapatite, which binds the VDR-ligand complex.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the pellet with a wash buffer to remove any remaining unbound ligand.
-
Resuspend the final pellet in scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) VDR Binding Assay
This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled vitamin D probe to the VDR.
Materials:
-
Recombinant human VDR
-
Fluorescently labeled vitamin D tracer (e.g., a biotinylated derivative conjugated to a fluorophore)
-
Unlabeled biotinylated vitamin D derivative (competitor)
-
Assay Buffer
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the unlabeled biotinylated vitamin D derivative in assay buffer.
-
In a black microplate, add a fixed concentration of the fluorescent vitamin D tracer.
-
Add the various concentrations of the unlabeled competitor to the wells.
-
Initiate the binding reaction by adding a fixed concentration of recombinant VDR to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.[5]
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.[5]
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the unlabeled competitor.
-
Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration to calculate the IC50.
Cellular Uptake Assay in Caco-2 Cells
This assay is used to determine the extent and mechanism of transport of biotinylated vitamin D derivatives across an intestinal epithelial cell barrier model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts
-
Biotinylated vitamin D derivative
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
LC-MS/MS or other suitable analytical method for quantification
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Add the biotinylated vitamin D derivative (at a specific concentration in transport buffer) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells to determine the intracellular concentration.
-
Quantify the concentration of the biotinylated vitamin D derivative in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Mandatory Visualizations
Signaling Pathway
The genomic actions of vitamin D are mediated through the VDR, which acts as a ligand-activated transcription factor. The following diagram illustrates the canonical VDR signaling pathway.
Caption: VDR Genomic Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of a novel biotinylated vitamin D derivative.
Caption: Characterization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols: 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a Tracer in Vitamin D Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. Competitive binding assays are a cornerstone of 25(OH)D quantification. These assays rely on the competition between unlabeled 25(OH)D in a sample and a labeled 25(OH)D tracer for a limited number of binding sites on a specific antibody or binding protein. This document provides detailed application notes and protocols for the use of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a tracer in such assays.
This compound is a derivative of 25-hydroxyvitamin D3 where a biotin molecule is attached via a propyl ether linker at the 3-hydroxy position. This biotinylated tracer offers a non-radioactive and versatile alternative for the development of sensitive and robust immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs). The high affinity of biotin for streptavidin or avidin allows for flexible and efficient signal detection strategies.
Principle of the Assay
The use of this compound as a tracer is based on the principle of competitive binding. In a typical assay, a known quantity of the biotinylated tracer competes with the endogenous 25(OH)D present in a sample for a limited number of binding sites on a specific anti-25(OH)D antibody that is immobilized on a solid phase (e.g., a microplate well). After an incubation period, the unbound components are washed away. The amount of biotinylated tracer bound to the antibody is then detected by adding a streptavidin-enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase), followed by a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of 25(OH)D in the sample. A standard curve is generated using known concentrations of 25(OH)D to determine the concentration in unknown samples.
Data Presentation
The performance of an assay utilizing this compound as a tracer is evaluated based on several key parameters. The following tables summarize typical performance data that should be established during assay validation.
Note: The following data is representative of a typical competitive ELISA for 25(OH)D and is provided for illustrative purposes. Actual performance characteristics must be determined experimentally for each specific assay.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Description |
| Assay Range | 2.5 - 100 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | < 2.0 ng/mL | The lowest concentration of 25(OH)D that can be reliably distinguished from zero. |
| Intra-Assay CV | < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay CV | < 15% | The coefficient of variation between different assay runs. |
Table 2: Cross-Reactivity with Vitamin D Metabolites
Cross-reactivity is a critical parameter that defines the specificity of the assay. It is determined by measuring the concentration of a related metabolite required to displace 50% of the biotinylated tracer, compared to the concentration of 25(OH)D3 required for the same displacement.
| Compound | Cross-Reactivity (%) |
| 25-hydroxyvitamin D3 | 100 |
| 25-hydroxyvitamin D2 | 80 - 120 |
| 1,25-dihydroxyvitamin D3 | < 1 |
| Vitamin D3 | < 1 |
| 24,25-dihydroxyvitamin D3 | 5 - 15 |
| 3-epi-25-hydroxyvitamin D3 | Variable, should be determined |
Experimental Protocols
Protocol 1: Competitive ELISA for the Quantification of 25-Hydroxyvitamin D
This protocol outlines the steps for a standard competitive ELISA using this compound as a tracer.
Materials:
-
Microplate pre-coated with a specific anti-25(OH)D antibody
-
This compound tracer
-
25(OH)D standards (e.g., 0, 2.5, 5, 10, 25, 50, 100 ng/mL)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Patient samples (serum or plasma)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples as required. Allow all reagents to reach room temperature before use.
-
Sample and Standard Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add 50 µL of the diluted this compound tracer solution to each well.
-
Incubation: Gently mix the plate and incubate for 1-2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 25(OH)D in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Vitamin D Metabolism and Signaling Pathway
The following diagram illustrates the key steps in vitamin D metabolism and its subsequent signaling pathway. Vitamin D from dietary sources or synthesized in the skin is converted to 25-hydroxyvitamin D in the liver. This is then converted to the active form, 1,25-dihydroxyvitamin D, in the kidneys. 1,25-dihydroxyvitamin D binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA to regulate gene transcription.
Caption: Overview of Vitamin D Metabolism and Signaling.
Experimental Workflow for Competitive ELISA
The diagram below outlines the sequential steps involved in the competitive ELISA protocol for measuring 25-hydroxyvitamin D.
Caption: Competitive ELISA Workflow for 25(OH)D.
Application Notes and Protocols for Affinity Purification of Vitamin D Binding Protein using Biotinylated Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D Binding Protein (VDBP), also known as Gc-globulin, is a multifunctional plasma protein that plays a crucial role in the transport of vitamin D metabolites.[1] Beyond its carrier function, VDBP is implicated in various physiological processes, including actin scavenging, immune modulation, and fatty acid transport.[2] The purification of VDBP is essential for studying its structure, function, and interactions with other molecules, which is of significant interest in drug development and various research fields.
This document provides a detailed protocol for the affinity purification of VDBP from plasma or serum using a biotinylated vitamin D ligand. This method leverages the high-affinity and specific interaction between VDBP and vitamin D, combined with the robust biotin-streptavidin purification system, to achieve high purity and yield of the target protein.
Principle of the Method
The affinity purification strategy is based on the specific binding of VDBP to a biotinylated derivative of a vitamin D metabolite, such as 25-hydroxyvitamin D3. This biotinylated ligand is synthesized to retain high affinity for VDBP. The complex of VDBP and the biotinylated ligand is then captured by a streptavidin-conjugated solid support, typically magnetic beads or agarose resin. The strong and highly specific interaction between biotin and streptavidin ensures efficient capture of the complex.[3] After washing away non-specifically bound proteins and other contaminants, the purified VDBP is eluted from the support.
Data Presentation
The following table summarizes key quantitative data related to the interaction of VDBP with its ligands and expected outcomes of the affinity purification process.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of VDBP for: | ||
| 25-hydroxyvitamin D3 | 5.59 x 10⁻⁶ M | [4] |
| 1,25-dihydroxyvitamin D3 | 9.45 x 10⁻⁶ M | [4] |
| Vitamin D3 | 9.17 x 10⁻⁵ M | [4] |
| Expected Purity | >95% | [5] |
| Expected Fold Purification | 50 to 250-fold | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the affinity purification of VDBP.
Materials and Reagents
-
Biotinylated Ligand: Biotinylated 25-hydroxyvitamin D3 (custom synthesis or commercially available). A synthesis approach for biotinylated 1α,25-dihydroxyvitamin D3 has been described.[7]
-
Streptavidin-conjugated support: Streptavidin-coated magnetic beads or Streptavidin-agarose resin.
-
Sample: Human plasma or serum.
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM sodium phosphate, 0.15 M NaCl).[8]
-
Elution Buffers (choose one):
-
High Salt Elution Buffer: PBS containing 2 M NaCl.
-
Competitive Elution Buffer: PBS containing 2-8 mM Biotin, pH 7.4.
-
Denaturing Elution Buffer: 8 M Guanidine-HCl, pH 1.5.[8]
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for denaturing elution).
-
Protease Inhibitor Cocktail.
-
Microcentrifuge tubes.
-
Rotating mixer.
-
Magnetic stand (for magnetic beads).
-
Spectrophotometer or protein assay reagents (e.g., Bradford or BCA assay).
-
SDS-PAGE reagents and equipment.
Experimental Workflow Diagram
Caption: Workflow for VDBP affinity purification.
Detailed Protocol
1. Sample Preparation: a. Thaw frozen plasma or serum on ice. b. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to remove any precipitates. c. Transfer the clarified supernatant to a new pre-chilled microcentrifuge tube. d. Add a protease inhibitor cocktail to the sample according to the manufacturer's instructions to prevent protein degradation.
2. Formation of VDBP-Biotinylated Ligand Complex: a. Add the biotinylated vitamin D ligand to the prepared sample. The optimal concentration of the ligand should be determined empirically but a starting point is a 2-5 fold molar excess over the estimated VDBP concentration in the sample. b. Incubate the mixture for 1-2 hours at 4°C on a rotating mixer to allow the formation of the VDBP-ligand complex.
3. Capture of the Complex: a. Prepare the streptavidin beads by washing them three times with an equal volume of cold Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the buffer. For agarose resin, centrifuge at low speed (e.g., 500 x g) for 1 minute. b. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration. c. Add the equilibrated streptavidin beads to the sample containing the VDBP-ligand complex. d. Incubate for 1-2 hours at 4°C on a rotating mixer.
4. Washing: a. Pellet the beads (using a magnetic stand or centrifugation). b. Discard the supernatant, which contains unbound proteins. c. Wash the beads five times with 1 mL of cold Binding/Wash Buffer. After each wash, ensure complete removal of the supernatant.
5. Elution:
-
Option A: High Salt Elution a. Add 100-500 µL of High Salt Elution Buffer to the beads. b. Incubate for 10-15 minutes at room temperature with gentle agitation. c. Pellet the beads and collect the supernatant containing the purified VDBP. d. Repeat the elution step once and pool the eluates. e. Desalt the eluted protein using a desalting column or dialysis against PBS.
-
Option B: Competitive Elution with Biotin a. Add 100-500 µL of Competitive Elution Buffer to the beads. b. Incubate for 30-60 minutes at room temperature with gentle agitation. c. Pellet the beads and collect the supernatant. d. Repeat the elution step and pool the eluates. e. Remove excess biotin by dialysis or using a desalting column.
-
Option C: Denaturing Elution a. Add 100-500 µL of Denaturing Elution Buffer to the beads. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and immediately transfer the supernatant to a tube containing 1/10th volume of Neutralization Buffer to restore a neutral pH. d. This method is suitable for downstream applications like SDS-PAGE but may denature the protein.
6. Analysis of Purified VDBP: a. Determine the protein concentration of the eluate using a standard protein assay (e.g., Bradford or BCA). b. Assess the purity of the VDBP by running a sample on an SDS-PAGE gel followed by Coomassie blue or silver staining. A single band at approximately 52-59 kDa is expected for VDBP.[6]
VDBP Signaling and Uptake Pathway
VDBP plays a critical role in the cellular uptake of 25-hydroxyvitamin D3 [25(OH)D3] in target tissues like the kidney. This process is mediated by the endocytic receptors megalin and cubilin.[9][10] The internalized 25(OH)D3 is then converted to its active form, 1,25-dihydroxyvitamin D3, which modulates gene expression through the Vitamin D Receptor (VDR).
Caption: VDBP-mediated uptake of 25(OH)D3.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 9. Megalin-Mediated Endocytosis of Vitamin D Binding Protein Correlates with 25-Hydroxycholecalciferol Actions in Human Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Development of a Novel Immunoassay for the Quantification of Free 25-Hydroxyvitamin D
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vitamin D status is a critical indicator of overall health, with deficiencies linked to a range of pathologies. While total 25-hydroxyvitamin D [25(OH)D] is the current standard biomarker, emerging evidence suggests that the small, unbound fraction, "free" 25(OH)D, may be a more accurate predictor of biological activity, particularly in specific clinical populations.[1][2][3] The measurement of free 25(OH)D is challenging due to its low circulating concentration (approximately 0.04% of the total) and its equilibrium with binding proteins, primarily the vitamin D binding protein (VDBP) and albumin.[1][4][5] This document describes the development and protocol of a novel, direct competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of free 25(OH)D in human serum and plasma.
Introduction
Vitamin D, a steroid hormone, is essential for calcium homeostasis and bone metabolism.[6][7] It exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[6] In the liver, these are hydroxylated to 25(OH)D, the major circulating metabolite used to assess vitamin D status.[6] However, over 99% of circulating 25(OH)D is bound to VDBP and albumin.[1][4][5] The "free hormone hypothesis" posits that only the unbound fraction is biologically active and available for cellular uptake and conversion to the active hormone, 1,25-dihydroxyvitamin D.[3][8]
Direct measurement of free 25(OH)D has been historically complex, often involving methods like dialysis or ultrafiltration which are not amenable to high-throughput screening.[9][10] Immunoassays offer a more practical alternative, but can be susceptible to interferences and cross-reactivity.[9][11] This novel immunoassay is designed as a two-step competitive ELISA that minimizes disturbance of the in vivo equilibrium between free and bound 25(OH)D, allowing for a more accurate quantification of the free fraction.[4][5]
Assay Principle
This novel immunoassay is a solid-phase competitive binding ELISA. The core principle involves the competition between the free 25(OH)D present in the sample and a fixed amount of biotinylated 25(OH)D for a limited number of binding sites on a proprietary monoclonal anti-25(OH)D antibody coated onto the microplate wells.
The assay is performed in a two-step procedure to minimize the disruption of the natural equilibrium between bound and free vitamin D. In the first step, the sample is incubated in the antibody-coated wells, allowing the free 25(OH)D to bind. After a washing step, a known amount of biotinylated 25(OH)D is added. This labeled vitamin D will bind to the remaining unoccupied antibody sites. Following another wash, a streptavidin-peroxidase conjugate is added, which binds to the captured biotinylated 25(OH)D. Finally, a chromogenic substrate (TMB) is added, and the color development is stopped with an acid solution. The intensity of the color is inversely proportional to the concentration of free 25(OH)D in the sample.[4][5][6]
Signaling Pathway and Experimental Workflow
Caption: Competitive binding principle of the free vitamin D immunoassay.
References
- 1. future-diagnostics.com [future-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ibl-america.com [ibl-america.com]
- 5. ibl-international.com [ibl-international.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of Serum Free Vitamin D Concentrations: Importance, Challenges, and the Emerging Role of Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-Labeled Vitamin D in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-labeled vitamin D analogs are versatile tools for the development of sensitive and robust fluorescence-based assays. These assays are crucial for understanding the biology of the vitamin D receptor (VDR), screening for novel VDR modulators, and quantifying vitamin D levels in various biological samples. The high-affinity interaction between biotin and streptavidin allows for a modular approach to assay design, where a fluorescently labeled streptavidin conjugate can be used to detect the biotinylated vitamin D probe. This document provides detailed application notes and protocols for the use of biotin-labeled vitamin D in key fluorescence-based assays.
I. Vitamin D Receptor (VDR) Signaling Pathway
The vitamin D receptor is a ligand-activated transcription factor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] Upon binding to its active ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.
II. Fluorescence-Based Assays: Principles and Applications
Biotinylated vitamin D can be employed in several fluorescence-based assay formats, each with its own advantages. The choice of assay depends on the specific application, such as high-throughput screening (HTS) of compound libraries or quantitative measurement of vitamin D in biological fluids.
Competitive Fluorescence Immunoassay
This assay format is commonly used for the quantification of vitamin D in samples. It relies on the competition between the biotin-labeled vitamin D tracer and unlabeled vitamin D in the sample for binding to a limited number of anti-vitamin D antibody binding sites. The antibody is typically captured on a solid phase (e.g., a microplate well), and the bound biotinylated tracer is detected using a fluorescently labeled streptavidin. The fluorescence signal is inversely proportional to the concentration of vitamin D in the sample.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution, making it ideal for HTS of VDR ligands.[2] The assay measures the change in the polarization of fluorescent light emitted by a small fluorescent molecule (the tracer) upon binding to a larger molecule (the VDR). In this application, a complex of biotinylated vitamin D and fluorescently labeled streptavidin can serve as the tracer. When this tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VDR, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.[3] Test compounds that compete with the biotinylated vitamin D for binding to the VDR will displace the tracer, causing a decrease in polarization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another homogeneous assay format suitable for HTS that offers high sensitivity and reduced background interference.[4] In a VDR ligand screening context, a terbium-labeled anti-GST antibody can be used to label a GST-tagged VDR (the donor), and a biotinylated vitamin D tracer can be complexed with a fluorescently labeled streptavidin (the acceptor). When the donor and acceptor are in close proximity due to the binding of the biotinylated vitamin D to the VDR, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[2] Competitive ligands will disrupt this interaction, leading to a decrease in the FRET signal.
III. Experimental Protocols
Protocol 1: Competitive Fluorescence Immunoassay for Vitamin D Quantification
Materials:
-
96-well microplate, high-binding capacity
-
Anti-Vitamin D antibody
-
Biotin-labeled 25-hydroxyvitamin D (Biotin-25(OH)D)
-
Streptavidin-fluorescent conjugate (e.g., Streptavidin-Alexa Fluor™ 488)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Stop Solution (if required for the chosen fluorescent probe)
-
Vitamin D standards
-
Samples (e.g., serum, plasma)
Sample Preparation:
-
For serum or plasma samples, perform a protein precipitation step to release vitamin D from its binding proteins. A common method is to add 3 volumes of acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the vitamin D.
-
Evaporate the acetonitrile and reconstitute the sample in Assay Buffer.
Procedure:
-
Coat the wells of a 96-well microplate with anti-vitamin D antibody (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of vitamin D standards or prepared samples to the appropriate wells.
-
Add 50 µL of Biotin-25(OH)D (at a pre-optimized concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of streptavidin-fluorescent conjugate (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Assay Buffer or a suitable reading buffer to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 2: Fluorescence Polarization (FP) Assay for VDR Ligand Screening
Materials:
-
384-well, low-volume, black microplate
-
Recombinant human Vitamin D Receptor (VDR)
-
Biotin-labeled 1α,25-dihydroxyvitamin D3 (Biotin-Calcitriol)
-
Streptavidin-fluorescent conjugate (e.g., Streptavidin-Alexa Fluor™ 488)
-
FP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare the Tracer Complex: In the FP Assay Buffer, mix Biotin-Calcitriol and the streptavidin-fluorescent conjugate at a molar ratio that ensures saturation of the biotin-binding sites on streptavidin (e.g., 4:1). Incubate for 30 minutes at room temperature. The final concentration of the fluorescent component of the tracer in the assay should be low (e.g., 1-10 nM).
-
Assay Plate Preparation: Add 10 µL of FP Assay Buffer to all wells of the 384-well plate.
-
Add 100 nL of test compounds or DMSO (as a control) to the appropriate wells.
-
Prepare VDR/Tracer Mix: In a tube, mix the VDR protein and the pre-formed tracer complex in FP Assay Buffer. The final concentration of VDR should be optimized to give a significant polarization window (typically in the low nanomolar range).
-
Add 10 µL of the VDR/Tracer mix to all wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the fluorescence polarization (in mP units) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
IV. Data Presentation
Quantitative data from fluorescence-based assays using vitamin D analogs are crucial for comparing the potency of different compounds and assessing assay performance.
Table 1: Competitive Binding Affinity of Vitamin D Analogs for VDR (IC50 Values from FP Assay)
| Compound | IC50 (nM) | Reference |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 1.9 - 2.3 | [2][5] |
| Calcipotriol | ~2 | [5] |
| 1α-hydroxyvitamin D3 | ~100 | [5] |
| 25-hydroxyvitamin D3 | >1000 | [5] |
| Vitamin D3 | No competition | [5] |
Table 2: Dissociation Constants (Kd) of Vitamin D Analogs for VDR
| Compound | Kd (nM) | Method | Reference |
| 25-hydroxytachysterol3 | 22 | Radioligand Binding Assay | [6] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | Radioligand Binding Assay | [6] |
| 5,6-trans-vitamin D3 | 560 | Radioligand Binding Assay | [6] |
Table 3: Performance Characteristics of a VDR FP Assay
| Parameter | Value | Reference |
| Z'-factor | ≥0.7 | [2] |
| Assay Window (ΔmP) | ~140 mP | [2] |
| Read Window Stability | 4 hours | [2] |
V. Troubleshooting and Considerations
-
Biotin Interference: High concentrations of free biotin in biological samples can interfere with assays that utilize the biotin-streptavidin interaction, leading to inaccurate results. It is crucial to consider sample preparation methods that can mitigate this interference, or to be aware of the biotin intake of subjects from whom samples are collected.
-
Fluorophore Selection: The choice of fluorophore for labeling streptavidin should be based on the available instrumentation and the potential for background fluorescence from sample components. Red-shifted fluorophores are often preferred to minimize autofluorescence from biological samples.
-
Assay Optimization: For all assays, it is critical to optimize the concentrations of all reagents (e.g., antibody, tracer, VDR) to achieve the best possible assay window and sensitivity.
-
Non-specific Binding: The use of blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in buffers is important to minimize non-specific binding of reagents to the microplate surface.
By following these guidelines and protocols, researchers can effectively utilize biotin-labeled vitamin D in a variety of fluorescence-based assays to advance our understanding of vitamin D biology and to facilitate the discovery of new therapeutic agents targeting the VDR.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of 25-Hydroxy Vitamin D3-Sepharose for Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D binding protein (VDBP) is the primary transporter of vitamin D and its metabolites in circulation. The study of VDBP is crucial for understanding vitamin D metabolism and its role in various physiological and pathological processes. Affinity chromatography is a powerful technique for the purification of specific proteins from complex mixtures. This application note provides a detailed protocol for the coupling of 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether to a Sepharose matrix and its subsequent use in the affinity purification of VDBP from plasma. 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether is an analog of 25-hydroxyvitamin D3 that possesses a primary amine group, making it suitable for covalent linkage to an activated Sepharose matrix.[1] This stable and reusable affinity matrix allows for the efficient and specific isolation of VDBP.[1]
Data Presentation
| Parameter | Sepharose Type | Typical Ligand Density | Target Protein | Purity |
| Ligand Coupling | NHS-activated Sepharose | 16-23 µmol/mL of drained medium | Vitamin D Binding Protein (VDBP) | Homogeneous |
| Ligand Coupling | CNBr-activated Sepharose | Varies (e.g., 25-60 mg α-chymotrypsinogen/mL drained medium) | Vitamin D Binding Protein (VDBP) | Homogeneous |
Experimental Protocols
Protocol 1: Coupling of 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether to NHS-activated Sepharose
This protocol describes the covalent coupling of the aminopropyl derivative of 25-Hydroxy Vitamin D3 to N-hydroxysuccinimide (NHS)-activated Sepharose. The primary amine of the ligand reacts with the NHS ester on the Sepharose to form a stable amide bond.
Materials:
-
NHS-activated Sepharose 4 Fast Flow
-
25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0-5.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0-9.0
-
Ice-cold 1 mM HCl
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Sintered glass filter
-
End-over-end mixer
Procedure:
-
Preparation of the Ligand Solution:
-
Dissolve 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether in a minimal amount of DMF.
-
Dilute the dissolved ligand in cold Coupling Buffer to the desired final concentration (e.g., 1-10 µmoles per mL of Sepharose medium). Ensure the final concentration of the organic solvent is low enough not to affect the Sepharose matrix.
-
-
Washing and Activation of NHS-activated Sepharose:
-
Weigh out the required amount of NHS-activated Sepharose powder (1 g yields approximately 3.5 mL of final gel volume).
-
Suspend the Sepharose in ice-cold 1 mM HCl and wash on a sintered glass filter for 15 minutes. Use approximately 200 mL of 1 mM HCl per gram of dry powder.
-
Immediately before coupling, wash the gel with 10-15 medium volumes of cold 1 mM HCl.
-
-
Coupling Reaction:
-
Quickly transfer the washed Sepharose to the prepared ligand solution.
-
Mix the suspension gently using an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C. Avoid magnetic stirrers as they can damage the Sepharose beads.
-
-
Blocking of Unreacted Groups:
-
Collect the Sepharose by centrifugation or filtration.
-
To block any remaining active NHS esters, transfer the Sepharose to the Blocking Buffer and incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Washing of the Coupled Matrix:
-
Wash the Sepharose with at least three cycles of alternating pH using Wash Buffer A and Wash Buffer B to remove non-covalently bound ligand and blocking agent. Each wash should consist of at least 5 medium volumes.
-
-
Storage:
-
Store the prepared 25-Hydroxy Vitamin D3-Sepharose affinity matrix in a suitable buffer (e.g., PBS with a bacteriostatic agent) at 4°C.
-
Protocol 2: Characterization of the Affinity Matrix - Determination of Ligand Density
The ligand density can be estimated by measuring the amount of uncoupled ligand in the supernatant after the coupling reaction.
Materials:
-
Supernatant from the coupling reaction (Step 3 of Protocol 1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Curve:
-
Prepare a series of standard solutions of 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether of known concentrations in the Coupling Buffer.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for the vitamin D derivative (around 265 nm).
-
Plot a standard curve of absorbance versus concentration.
-
-
Measurement of Uncoupled Ligand:
-
Measure the absorbance of the supernatant collected after the coupling reaction at the same wavelength.
-
Use the standard curve to determine the concentration of uncoupled ligand in the supernatant.
-
-
Calculation of Ligand Density:
-
Calculate the total amount of uncoupled ligand by multiplying the concentration by the total volume of the supernatant.
-
Subtract the amount of uncoupled ligand from the initial amount of ligand used for the coupling reaction to determine the amount of coupled ligand.
-
Divide the amount of coupled ligand (in µmoles) by the volume of the Sepharose gel (in mL) to obtain the ligand density.
-
Protocol 3: Affinity Purification of Vitamin D Binding Protein (VDBP)
This protocol describes the use of the prepared 25-Hydroxy Vitamin D3-Sepharose for the purification of VDBP from plasma.
Materials:
-
25-Hydroxy Vitamin D3-Sepharose affinity matrix
-
Human plasma
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or a buffer containing a competitive ligand.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack the 25-Hydroxy Vitamin D3-Sepharose into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Apply the human plasma sample to the equilibrated column at a low flow rate to allow for efficient binding of VDBP to the immobilized ligand.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound VDBP from the column using the Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of the purified protein.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).
-
Visualizations
Caption: Experimental Workflow for VDBP Purification.
Caption: Vitamin D3 Signaling Pathway.
References
Application Notes and Protocols for the Detection of 25-Hydroxy Vitamin D3 in Biological Samples
This document provides detailed application notes and experimental protocols for the primary methods used in the quantification of 25-Hydroxy Vitamin D3 (25(OH)D3) in biological samples. It is intended for researchers, scientists, and drug development professionals. The protocols cover the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), common Immunoassay techniques, and emerging Biosensor technologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard and most accurate reference method for measuring vitamin D status.[1][2][3] Its high sensitivity and specificity allow for the precise quantification of 25(OH)D3 and its metabolites, including the ability to distinguish between 25(OH)D3 and 25-hydroxyvitamin D2 (25(OH)D2). This is crucial for accurately assessing a patient's total vitamin D levels, especially when supplementing with different forms of vitamin D. The technique involves a chromatographic separation step (LC) followed by mass analysis (MS/MS), which minimizes interferences from the complex biological matrix.[3] While powerful, LC-MS/MS methods require significant capital investment, specialized expertise for method development and operation, and are not as high-throughput as some automated immunoassays.[3][4]
The general workflow involves sample preparation to extract the analyte and remove proteins, chromatographic separation of metabolites, and finally, ionization and detection by the mass spectrometer.[1]
// Styling edge [color="#4285F4"]; node [penwidth=1, pencolor="#5F6368"]; } caption { label = "Figure 1: General workflow for LC-MS/MS analysis of 25(OH)D3."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: LC-MS/MS for 25(OH)D3 Quantification
This protocol is a representative example for the analysis of 25(OH)D3 in human serum.
1. Materials and Reagents:
-
25(OH)D3 and 25(OH)D2 analytical standards
-
Deuterated internal standard ([2H6]-25-OH-D3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (for calibrators and quality controls)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[1]
-
Reversed-phase C18 column[5]
2. Sample Preparation (Protein Precipitation & Extraction):
-
Pipette 100 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.[6]
-
Add 150 µL of acetonitrile containing the internal standard ([2H6]-25-OH-D3).[6] This step precipitates proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or well for analysis. For cleaner samples, an additional liquid-liquid extraction or solid-phase extraction step can be performed.
3. Liquid Chromatography:
-
LC System: ACQUITY UPLC or similar[1]
-
Column: Ascentis Express C18 or similar reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.7 mL/min[5]
-
Injection Volume: 10 µL
-
Gradient: Develop a suitable gradient to separate 25(OH)D3 and 25(OH)D2 from matrix interferences. A typical run time is between 1.5 to 5 minutes.[5]
4. Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[1]
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions (Example):
-
25(OH)D3: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 401.3 -> 383.3).
-
25(OH)D2: Monitor its specific transition (e.g., m/z 413.3 -> 395.3).
-
Internal Standard ([2H6]-25-OH-D3): Monitor its specific transition.
-
-
Instrument Parameters: Optimize capillary voltage, desolvation temperature, cone voltage, and collision energies for each analyte.[1]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the 25(OH)D3 concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Immunoassays (IA)
Application Note:
Immunoassays are widely used in clinical laboratories for vitamin D testing due to their suitability for automation, high throughput, and lower operational complexity compared to LC-MS/MS.[4][7] These methods, which include Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescent Immunoassay (CLIA), and Radioimmunoassay (RIA), rely on the competitive binding of 25(OH)D in a sample and a labeled tracer to a limited number of specific antibodies.[4][8]
However, immunoassays can suffer from certain limitations. A significant issue is the potential for cross-reactivity with other vitamin D metabolites, which can affect accuracy.[9] Furthermore, different immunoassays show variable performance in detecting 25(OH)D2 and 25(OH)D3, with some assays exhibiting a negative bias for 25(OH)D2.[10][11] This can lead to an underestimation of total vitamin D status in patients supplemented with vitamin D2.[10]
// Invisible nodes for layout node [shape=point, width=0]; p1; p2; p3; p4;
// Edges edge [color="#5F6368", arrowhead=vee]; {Analyte, Tracer} -> p1 [style=invis]; p1 -> {Bound_Analyte, Bound_Tracer} [style=invis]; {Bound_Analyte, Bound_Tracer} -> p2 [style=invis]; p2 -> Signal [style=invis];
// Positioning symbols on antibodies Analyte_Symbol:n -> Bound_Analyte:s [dir=none, constraint=false, minlen=0.1]; Tracer_Symbol:n -> Bound_Tracer:s [dir=none, constraint=false, minlen=0.1];
// Logical flow arrows {rank=same; Antibody} {rank=same; Analyte; Tracer} {rank=same; Bound_Analyte; Bound_Tracer} {rank=same; Signal}
Antibody -> Analyte [style=invis]; Analyte -> Bound_Analyte [style=invis]; Bound_Analyte -> Signal [style=invis]; } caption { label = "Figure 2: Principle of a competitive immunoassay for 25(OH)D3."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Competitive Enzyme Immunoassay (EIA)
This protocol is based on the principles of a competitive ELISA for 25(OH)D3.
1. Materials and Reagents:
-
Microtiter plate pre-coated with a specific anti-25(OH)D3 antibody.
-
25(OH)D3 standards and patient serum/plasma samples.
-
Enzyme-labeled 25(OH)D3 (e.g., HRP-conjugated).
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Plate reader.
2. Assay Procedure:
-
Sample Pre-treatment: Treat samples with a releasing agent (often included in the kit) to dissociate 25(OH)D3 from its binding protein (VDBP).[4]
-
Competitive Binding:
-
Pipette 50 µL of standards, controls, or pre-treated samples into the appropriate wells of the antibody-coated microtiter plate.[6]
-
Add 100 µL of the enzyme-labeled 25(OH)D3 to each well.
-
Incubate the plate (e.g., for 60 minutes at room temperature) to allow for competitive binding between the sample 25(OH)D3 and the enzyme-labeled 25(OH)D3 for the limited antibody binding sites.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-4 times with wash buffer to remove all unbound components.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark (e.g., for 15-20 minutes at room temperature) to allow for color development. The amount of color developed is inversely proportional to the concentration of 25(OH)D3 in the sample.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 25(OH)D3 in the patient samples by comparing their absorbance to the standard curve.
Electrochemical Biosensors
Application Note:
Electrochemical biosensors represent a rapidly advancing and promising technology for the detection of vitamin D.[12] These devices offer the potential for sensitive, selective, rapid, and portable analysis, making them suitable for point-of-care testing.[13] The fundamental principle involves a biological recognition element (e.g., an antibody like anti-vitamin D or an enzyme like CYP27B1) immobilized on a transducer surface (e.g., a screen-printed or glassy carbon electrode).[12][14] The binding of 25(OH)D3 to this element causes a measurable change in an electrical property, such as current or impedance.
Recent developments have utilized novel nanomaterials like MXene nanosheets, gold nanoparticles, and carbon nanotubes to functionalize the electrode surface, significantly enhancing the sensor's sensitivity and performance.[13][15] One such biosensor demonstrated an ultra-low detection limit of 1 pg/mL and a wide clinical range.[13] While still largely in the research and development phase, these biosensors could provide a quick and accessible alternative to centralized lab testing.[13][16]
// Styling edge [color="#4285F4"]; node [penwidth=1, pencolor="#5F6368"]; } caption { label = "Figure 3: General workflow for an electrochemical biosensor."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: General Steps for an Electrochemical Immunosensor
This protocol outlines the general workflow for using an antibody-based electrochemical sensor.
1. Sensor Preparation:
-
The sensor surface, typically a screen-printed electrode, is functionalized. This may involve coating with materials like polyethyleneimine (PEI) on MXene nanosheets.[13]
-
A crosslinker (e.g., glutaraldehyde) is used to covalently bond the anti-vitamin D antibodies to the functionalized surface.[13]
-
The surface is then blocked (e.g., with Bovine Serum Albumin, BSA) to prevent non-specific binding.
2. Measurement Procedure:
-
A small volume of the biological sample (e.g., serum) is applied to the active surface of the sensor.
-
An incubation period allows the 25(OH)D3 in the sample to bind to the immobilized antibodies.
-
The sensor is connected to a potentiostat for electrochemical measurement.
-
A technique such as Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS) is applied.[13] The binding of 25(OH)D3 alters the electron transfer properties at the electrode surface, resulting in a change in the electrochemical signal.
3. Data Analysis:
-
The change in the signal (e.g., peak current in DPV) is measured.
-
The concentration of 25(OH)D3 is determined by comparing the signal to a pre-established calibration curve generated with known concentrations of 25(OH)D3.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for detecting 25-Hydroxy Vitamin D.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | 25(OH)D3 | 25(OH)D2 | Reference |
|---|---|---|---|
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL | |
| 4 ng/mL | 4 ng/mL | [17] | |
| Linearity / Dynamic Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | |
| 4 - 1000 ng/mL | 4 - 1000 ng/mL | [17] | |
| 2.6 - 500 ng/mL | 3.0 - 500 ng/mL | [18] | |
| Intra-assay Variability (%CV) | < 10.5% | < 10.5% | [17] |
| Analytical Recovery | 95.1% | 101.2% |[19] |
Table 2: Performance Characteristics of Immunoassay Methods
| Assay Type / Platform | Parameter | 25(OH)D3 | 25(OH)D2 | Reference |
|---|---|---|---|---|
| Abbott Architect (CLIA) | Recovery | 84% - 87% | 37% - 40% | [10][11] |
| Roche Cobas (ECLIA) | Recovery | 90% | 69% - 71% | [10][11] |
| DiaSorin LIAISON (CLIA) | Assay Range | 4 - 150 ng/mL | Measures Total | [9] |
| Generic Immunoassay (IA) | Reference Range | 30 - 100 ng/mL | Measures Total | [20] |
| Enzyme Immunoassay (EIA) | Limit of Detection | 2.7 ng/mL | Not specified |[6] |
Table 3: Performance Characteristics of Emerging Biosensor Methods
| Sensor Type | Parameter | Performance | Reference |
|---|---|---|---|
| MXene-based Electrochemical | Limit of Detection | 1 pg/mL | [13] |
| Dynamic Range | 0.1 - 500 ng/mL | [13] |
| Bioelectrical Impedance | Correlation Confidence | ~75% (with blood levels) |[16] |
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Measuring vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. 25-Hydroxy Vitamin D Detection Using Different Analytic Methods in Patients with Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 25-Hydroxyvitamin D Testing: Immunoassays Versus Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. labcorp.com [labcorp.com]
- 10. Two Vitamin D Immunoassays Compared - Clinical Chemistry - Labmedica.com [labmedica.com]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D Detection Using Electrochemical Biosensors: A Comprehensive Overview [ouci.dntb.gov.ua]
- 13. azosensors.com [azosensors.com]
- 14. researcherslinks.com [researcherslinks.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. frontierspartnerships.org [frontierspartnerships.org]
- 19. scispace.com [scispace.com]
- 20. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Biotin Interference in Vitamin D Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating biotin interference in vitamin D competitive immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is biotin interference and why does it occur in certain vitamin D assays?
A1: Biotin, or Vitamin B7, is a water-soluble vitamin increasingly consumed in high doses through dietary supplements.[1] Many immunoassays, including some for 25-hydroxyvitamin D (25OHD), utilize the strong, specific interaction between biotin and streptavidin (or avidin) as a core part of their design.[2] Interference occurs when high concentrations of free biotin in a patient's sample saturate the biotin-binding sites on the streptavidin-coated solid phase used in the assay.[3]
Q2: How does biotin interference specifically affect competitive vitamin D immunoassays?
A2: In a competitive immunoassay, the vitamin D from a sample competes with a labeled (e.g., biotinylated) vitamin D tracer for a limited number of antibody binding sites. The final complex is then captured on a streptavidin-coated surface. When excess free biotin is present in the sample, it blocks the streptavidin surface, preventing the capture of the biotinylated vitamin D tracer-antibody complex.[4][5] This results in a low signal, which is misinterpreted by the instrument as a high concentration of vitamin D in the sample, leading to a falsely elevated result.[2][4]
Q3: Which commercial vitamin D assays are known to be affected?
A3: The susceptibility to biotin interference is specific to the assay's design and manufacturer.[6] Studies from the Vitamin D External Quality Assessment Scheme (DEQAS) have shown that assays utilizing biotin-streptavidin technology, such as certain IDS-iSYS and Roche Elecsys Vitamin D Total assays, can exhibit significant positive bias in the presence of high biotin concentrations.[7][8] Conversely, methods involving chromatographic steps like LC-MS/MS and some antibody-based assays from vendors like Abbott, DiaSorin, and Beckman are generally unaffected.[7]
Q4: What concentration of biotin is considered problematic?
A4: The threshold for biotin interference varies widely among different assays, ranging from as low as 5 ng/mL to over 10,000 ng/mL.[6] Normal dietary intake results in blood concentrations (0.1–0.8 ng/mL) that do not typically cause interference.[3][6] However, high-dose supplements (5-10 mg/day) can lead to serum concentrations of 55-140 ng/mL or higher, levels sufficient to interfere with many susceptible assays.[6][9][10]
Troubleshooting Guide
Q1: My 25-hydroxyvitamin D results are unexpectedly high and do not correlate with the clinical picture. Could this be biotin interference?
A1: Yes, a clinically discordant, falsely high 25OHD result is a classic sign of biotin interference in a competitive immunoassay.[11][12][13] If a patient is taking high-dose biotin supplements for conditions like multiple sclerosis or for cosmetic purposes (hair, skin, and nails), interference should be strongly suspected.[1][14]
Q2: What is the first step to investigate suspected biotin interference?
A2: The first and most crucial step is to review the patient's history for biotin supplementation.[15] Ask specifically about multivitamins and supplements for hair, skin, and nail health, as patients may not be aware they are consuming high doses of biotin.[11][12] If supplementation is confirmed, this is the most likely cause.
Q3: What laboratory-based troubleshooting steps can I perform?
A3: A best-practice workflow for investigating discrepant results includes the following steps:
-
Serial Dilution: Diluting the sample can reduce the concentration of biotin. If the interference is present, the apparent vitamin D concentration will not decrease linearly with the dilution factor.[15]
-
Retesting after Washout: Advise the patient to abstain from biotin supplements for a recommended period (typically 48-72 hours) before collecting a new sample for re-testing.[14][16] Biotin is cleared relatively quickly, and a repeat test should yield a more accurate result.[17]
-
Use an Alternative Method: Analyze the sample using a method known to be insensitive to biotin, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an immunoassay from a different manufacturer that does not use a biotin-streptavidin design.[7][15]
Visualizing the Mechanism and Troubleshooting Workflow
The following diagrams illustrate the mechanism of biotin interference and a logical workflow for troubleshooting suspected cases.
Caption: Mechanism of biotin interference in a competitive immunoassay.
Caption: Troubleshooting workflow for suspected biotin interference.
Quantitative Data Summary
The impact of biotin interference is highly dependent on the biotin concentration and the specific assay used. The table below summarizes findings from a Vitamin D External Quality Assessment Scheme (DEQAS) study.[7]
| Assay Platform | Sample Type | Target 25OHD Value (nmol/L) | Reported 25OHD Value (nmol/L) | % Positive Bias |
| All Methods (Mean) | No Biotin (Control) | 47.4 | 50.2 | N/A |
| All Methods (Mean) | With Biotin (586 µg/L) | 47.4 | 66.8 | 33.8% |
| LC-MS/MS Methods | With Biotin (586 µg/L) | 47.4 | 48.3 | 1.9% |
| IDS-iSYS | With Biotin (586 µg/L) | 47.4 | 102.6 | 116.5% |
| Roche Total 25OHD | With Biotin (586 µg/L) | 47.4 | 517.8 | 992.4% |
Experimental Protocols
Protocol 1: Biotin Depletion from Serum/Plasma using Streptavidin-Coated Magnetic Beads
This protocol describes a method to remove interfering biotin from a sample prior to analysis on a susceptible immunoassay platform.[8][15]
Materials:
-
Streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin, Pierce Streptavidin Magnetic Beads).[18][19]
-
Patient serum or plasma sample.
-
Binding/Washing Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microcentrifuge tubes.
-
Magnetic rack for separation.
-
Tube rotator/mixer.
Methodology:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in their storage vial. Transfer a required volume of bead slurry to a clean microcentrifuge tube. The amount of beads should be optimized to ensure an excess of biotin-binding capacity.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant. Remove the tube from the magnet and resuspend the beads in an equal volume of Binding/Washing Buffer. Repeat this wash step two more times to remove preservatives.
-
Biotin Capture: After the final wash, pellet the beads and discard the supernatant. Add the patient serum or plasma sample to the washed beads.
-
Incubation: Incubate the sample with the beads for 15-30 minutes at room temperature with gentle, continuous rotation to keep the beads suspended.[18] This allows the free biotin in the sample to bind to the streptavidin on the beads.
-
Separation: Place the microcentrifuge tube on the magnetic rack for 2-3 minutes to completely pellet the beads (now bound with the interfering biotin).
-
Sample Collection: Carefully aspirate the supernatant (the biotin-depleted serum/plasma) and transfer it to a new, clean tube. This treated sample is now ready for analysis on the vitamin D immunoassay platform.
-
Analysis: Analyze the treated sample according to the immunoassay manufacturer's instructions. Compare the result to the result from the untreated sample to confirm interference.
Caption: Experimental workflow for biotin removal from serum samples.
References
- 1. When vitamin supplementation leads to harm: The growing popularity of biotin and its impact on laboratory testing | British Columbia Medical Journal [bcmj.org]
- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyprusjmedsci.com [cyprusjmedsci.com]
- 4. cdn2.podiatry.com [cdn2.podiatry.com]
- 5. Figure 1. Mechanism of Biotin Interference with Immunoassay Methodologies [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 6. clinicallab.com [clinicallab.com]
- 7. Biotin supplementation causes erroneous elevations of results in some commercial serum 25-hydroxyvitamin d (25OHD) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stjames.ie [stjames.ie]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. Best practices in mitigating the risk of biotin interference with laboratory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dhm.com.au [dhm.com.au]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 18. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - ID [thermofisher.com]
- 19. rockefeller.edu [rockefeller.edu]
Technical Support Center: Optimizing Spacer Length in Biotinylated Vitamin D for Improved Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the spacer length of biotinylated vitamin D analogues for enhanced binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a spacer arm in biotinylated vitamin D?
A1: A spacer arm is a chemical linker that connects the biotin molecule to the vitamin D analogue. Its primary function is to overcome steric hindrance.[1][2] The biotin-binding pocket of streptavidin and avidin is located deep within the protein structure. A spacer arm extends the biotin moiety away from the larger vitamin D molecule, allowing for more efficient binding to streptavidin or avidin.[3] This can lead to a stronger signal in immunoassays and improved capture in affinity purification experiments.
Q2: What are the common types of spacer arms used for biotinylation?
A2: The most common types of spacer arms are alkyl chains and polyethylene glycol (PEG) chains.[1][2] PEG spacers are often preferred due to their hydrophilicity, which increases the solubility of the biotinylated vitamin D and minimizes non-specific binding.[3] The flexibility of PEG linkers also helps to reduce steric hindrance.[2]
Q3: How does the length of the spacer arm affect binding?
A3: Generally, a longer spacer arm can lead to improved binding of the biotin moiety to streptavidin or avidin by minimizing steric hindrance.[2] Studies on biotinylated molecules have shown that increasing the spacer length can result in better dose-response curves in solid-phase assays.[4] However, the optimal length is application-dependent and may need to be determined empirically for your specific assay and binding partner (e.g., Vitamin D Receptor [VDR] or Vitamin D Binding Protein [DBP]).[2]
Q4: Can the spacer arm influence the binding of vitamin D to its target protein (e.g., VDR)?
A4: Yes, the nature and length of the spacer arm can be important. While the primary interaction is between vitamin D and its receptor, a bulky or inappropriately positioned spacer could potentially interfere with this binding. Research on C-3-substituted 25-hydroxyvitamin D3 analogues has indicated that the spacer group in the alkyl chain is important for the binding of antibodies to the analogue-DBP complex.[5]
Q5: Are there commercially available biotinylated vitamin D analogues with spacers?
A5: Yes, some suppliers offer biotinylated vitamin D derivatives that incorporate PEG spacers. These reagents are designed to provide the benefits of increased solubility and reduced steric hindrance for use in various binding assays.
Troubleshooting Guides
Issue 1: Low or No Signal in a Biotin-Streptavidin Based Assay
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The spacer arm on your biotinylated vitamin D may be too short, preventing efficient binding of streptavidin-conjugate. Consider synthesizing or purchasing a vitamin D analogue with a longer spacer arm (e.g., a long-chain alkyl or a PEG spacer).[2][3] |
| Low Biotinylation Efficiency | Confirm the successful biotinylation of your vitamin D analogue. This can be assessed using techniques like mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] |
| Incorrect Buffer Composition | Ensure your binding and wash buffers do not contain free biotin. Avoid using buffers with primary amines (e.g., Tris or glycine) during the NHS-ester biotinylation reaction as they will compete for reaction sites.[6] |
| Inactive Streptavidin Conjugate | Test the activity of your streptavidin-enzyme conjugate using a standard biotinylated control protein. |
Issue 2: High Background Signal or Non-Specific Binding
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | The biotinylated vitamin D analogue may be nonspecifically binding to the assay surface (e.g., microplate well). Using a biotinylated vitamin D with a hydrophilic PEG spacer can help reduce this.[3] Also, ensure adequate blocking of the surface with an appropriate blocking agent (e.g., BSA, casein).[7] |
| Excessive Concentration of Biotinylated Vitamin D | Titrate the concentration of your biotinylated vitamin D to find the optimal concentration that gives a high signal-to-noise ratio.[7] |
| Endogenous Biotin | If your sample is from a biological source, it may contain endogenous biotin-containing proteins. This can be addressed by using an avidin/biotin blocking step before the addition of your biotinylated vitamin D.[7] |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any potential aggregates or contaminants that could contribute to non-specific binding. |
Data Presentation
Table 1: Comparison of Common Spacer Arm Characteristics in Biotinylation
| Spacer Type | Typical Length (Å) | Key Features | Advantages | Disadvantages |
| No Spacer | N/A | Direct linkage of biotin. | Simple synthesis. | High potential for steric hindrance, leading to reduced binding efficiency.[3] |
| Alkyl Chain (e.g., LC-Biotin) | ~22.4 Å | Hydrophobic, rigid chain. | Reduces steric hindrance compared to no spacer. | Can decrease the solubility of the conjugate; may contribute to non-specific hydrophobic interactions. |
| PEG3 | ~17.7 Å | Hydrophilic, flexible chain.[1] | Increases solubility, reduces aggregation, and minimizes steric hindrance.[1] | May not be long enough for all applications. |
| PEG4 | ~21.2 Å | Hydrophilic, flexible chain. | Good balance of length and hydrophilicity for many applications. | |
| PEG5 | ~24.7 Å | Hydrophilic, flexible chain.[2] | Enhanced reduction of steric hindrance for larger binding partners.[2] | |
| PEG10 | ~42.0 Å | Very long, hydrophilic, and flexible chain. | Maximizes the distance between biotin and the molecule, significantly reducing steric hindrance.[3] | May be too long for certain proximity-based assays. |
Note: The optimal spacer length is application-dependent and should be empirically determined.
Table 2: Relative Binding Affinities of Select Vitamin D Analogues to the Vitamin D Receptor (VDR)
| Compound | Common Name | Relative Binding Affinity (vs. Calcitriol) | Key Characteristics |
| 1α,25(OH)₂D₃ | Calcitriol | 100% | Endogenous high-affinity VDR agonist.[4] |
| Calcipotriol | MC 903 | ~60-100% | Synthetic analogue with high VDR affinity but lower calcemic activity in vivo.[4] |
| 25-OH-D₃ | Calcifediol | ~0.1-1% | Major circulating form of vitamin D, lower affinity for VDR. |
| Vitamin D₃ | Cholecalciferol | <0.1% | Prohormone with very low affinity for VDR. |
Note: This table provides a baseline for VDR binding of non-biotinylated analogues. The introduction of a biotin-spacer moiety may influence these binding affinities.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using an NHS-PEG-Biotin Ester
This protocol provides a general guideline for biotinylating a protein, which can be adapted for the biotinylation of vitamin D analogues containing a primary amine.
Materials:
-
Protein or amine-containing Vitamin D analogue (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein/Analogue: Ensure the sample is in an amine-free buffer. If necessary, perform a buffer exchange.[1]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in DMSO or DMF to a concentration of 10 mM.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein/analogue solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[1][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted biotin reagent using a desalting column or by dialysis.[1]
-
Storage: Store the biotinylated product at 4°C or -20°C for long-term storage.[1]
Protocol 2: Competitive Radioligand Binding Assay for VDR
This protocol is used to determine the binding affinity of a compound (e.g., biotinylated vitamin D) to the VDR.
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃)
-
Test compound (biotinylated vitamin D analogue) at serial dilutions
-
Unlabeled Calcitriol (for determining non-specific binding)
-
Assay Buffer (e.g., TEKGD buffer)
-
Separation method (e.g., Hydroxylapatite slurry)
-
Scintillation counter
Procedure:
-
Reaction Setup: Incubate a fixed amount of VDR and [³H]-1α,25(OH)₂D₃ with increasing concentrations of the unlabeled biotinylated vitamin D analogue.[4]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using the chosen separation method.[4]
-
Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding).[4]
Visualizations
Caption: Workflow for optimizing spacer length in biotinylated vitamin D.
Caption: Simplified signaling pathway of a biotinylated vitamin D analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy is a two-step process. First, the 3β-hydroxyl group of 25-Hydroxy Vitamin D3 (25(OH)D3) is selectively alkylated to introduce an amino-terminated linker. This is typically followed by the coupling of this amino group with an activated biotin derivative (e.g., Biotin-NHS ester) to form the final product.
Q2: Why is the etherification of the 3β-hydroxyl group challenging?
A2: The 3β-hydroxyl group of the vitamin D steroidal frame is a secondary alcohol and is sterically hindered. This can make standard ether synthesis methods, like the Williamson ether synthesis, inefficient. The reaction is sensitive to steric hindrance, and the strong bases used can promote elimination side reactions, leading to the formation of undesired alkene byproducts instead of the ether.[1][2][3]
Q3: Are there alternative methods to the Williamson ether synthesis for this step?
A3: Yes, for sterically hindered alcohols, the Mitsunobu reaction can be a powerful alternative.[1] It proceeds under milder, neutral conditions, which can be beneficial for the sensitive vitamin D triene system. However, it requires careful control of reagents and stoichiometry.
Q4: What are common impurities I should expect?
A4: Common impurities include unreacted 25(OH)D3, the di-biotinylated product (if the linker has a secondary amine), byproducts from elimination reactions (alkenes), and excess biotinylation reagent.[2] Structurally similar isomers of vitamin D, such as tachysterol and lumisterol, may also be present from the starting material or formed during the reaction if exposed to harsh conditions.
Q5: How can I purify the final product?
A5: Purification is typically achieved through chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective for separating the more polar biotinylated product from the less polar starting material and non-polar byproducts.[4] Column chromatography on silica gel can also be used, though the polarity of the biotinylated compound may require a polar eluent system.
Q6: How should I characterize the final product to confirm its identity and purity?
A6: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, including the presence of the biotin moiety and the ether linkage at the 3-position. Purity is typically assessed by HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the ether-linked intermediate | 1. Steric Hindrance: The 3β-hydroxyl group is sterically hindered, making SN2 attack difficult.[1][3] 2. Elimination Side Reaction: The strong base (e.g., NaH) used in Williamson ether synthesis is promoting E2 elimination instead of substitution.[1][2] 3. Poor Nucleophile/Leaving Group: The alkoxide may not be fully formed, or the leaving group on the aminopropyl reagent is not sufficiently reactive. | 1. Switch Reaction Type: Consider using a Mitsunobu reaction with triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[1] 2. Optimize Williamson Conditions: Use a less hindered base or a more reactive electrophile. Ensure strictly anhydrous conditions.[3] 3. Activate Alcohol: Convert the 3β-hydroxyl to a better leaving group, though this adds steps and may not be ideal. |
| Multiple spots on TLC/HPLC after biotinylation | 1. Incomplete Reaction: Not all of the amino-linked intermediate has reacted with the biotin reagent. 2. Excess Biotin Reagent: A large excess of the biotinylation reagent was used. 3. Side Products: Degradation of the vitamin D triene system due to harsh pH or temperature. | 1. Increase Reaction Time/Equivalents: Allow the biotinylation reaction to proceed longer or use a slight excess (e.g., 1.2-1.5 equivalents) of the biotin reagent.[5] 2. Purification: Use RP-HPLC for purification. The unreacted biotin reagent is typically much more polar and will elute separately. 3. Milder Conditions: Ensure the reaction is run at a neutral to slightly basic pH (7-8.5 for NHS esters) and at room temperature or below.[6] |
| Product degradation during workup or purification | 1. Acid Sensitivity: The vitamin D triene system is sensitive to acidic conditions. 2. Light and Air Sensitivity: Vitamin D and its derivatives can be susceptible to photo-oxidation and isomerization. | 1. Avoid Acid: Use a neutral or slightly basic aqueous wash during workup. If using silica gel chromatography, consider deactivating it with triethylamine. 2. Protect from Light and Air: Perform reactions and purifications under an inert atmosphere (e.g., argon or nitrogen) and in amber glassware or vessels wrapped in foil. Store the final product under inert gas at low temperatures. |
| Difficulty in removing excess biotinylation reagent | 1. High Polarity of Reagent: Some biotin reagents are highly water-soluble and can be difficult to remove by standard extraction. | 1. Dialysis/Desalting: For larger scale, consider dialysis or using a desalting column if the product is sufficiently large.[5] 2. Size Exclusion Chromatography: This can be effective in separating the larger product from the smaller unreacted biotin reagent. 3. Cleavable Biotin: Use a biotinylation reagent with a cleavable linker (e.g., disulfide bond) if the application allows for subsequent removal of the biotin tag.[7] |
Experimental Protocols
The following are representative protocols based on established methodologies for similar compounds.[8] Researchers should optimize conditions for their specific reagents and scale.
Protocol 1: Synthesis of 3-O-(3-Aminopropyl)-25-Hydroxy Vitamin D3 (Intermediate)
Materials:
-
25-Hydroxy Vitamin D3
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
3-Bromopropylamine hydrobromide (or a suitable N-protected version like 3-bromopropylphthalimide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve 25-Hydroxy Vitamin D3 in anhydrous DMF under an argon atmosphere.
-
Add sodium hydride (approx. 3-4 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of 3-bromopropylamine hydrobromide (or its protected form, approx. 3 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. (Note: If an N-protected aminopropyl reagent was used, a deprotection step is required before proceeding to Protocol 2.)
Protocol 2: Biotinylation of the Amino-Linked Intermediate
Materials:
-
3-O-(3-Aminopropyl)-25-Hydroxy Vitamin D3 (from Protocol 1)
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amino-linked intermediate in anhydrous DCM or DMF under an argon atmosphere.
-
Add triethylamine or DIPEA (approx. 2-3 equivalents).
-
Add a solution of Biotin-NHS (approx. 1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by RP-HPLC to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Logic for Low Etherification Yield
Caption: Decision tree for troubleshooting low yield in the etherification step.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 4. Purification of plasma vitamin D metabolites for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Biotinylated Vitamin D Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of biotinylated vitamin D analogs in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of biotinylated vitamin D analogs.
Q1: My biotinylated vitamin D analog appears to be degrading. What are the common causes?
A1: Degradation of biotinylated vitamin D analogs can be attributed to the instability of the vitamin D moiety, the biotin, or the linker connecting them. Vitamin D and its analogs are known to be sensitive to several factors:
-
pH: Vitamin D3 is most stable at a pH above 5. Acidic conditions can lead to the formation of degradation products like isotachysterol.
-
Temperature: Elevated temperatures accelerate the thermal isomerization of vitamin D3 to pre-vitamin D3.
-
Light: Exposure to UV and visible light can cause photo-degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the vitamin D analog.
-
Metal Ions: Certain metal ions can catalyze degradation.
The biotin-protein bond is generally stable; however, extreme conditions can affect its integrity. For instance, biotinylated proteins are considered stable for years when stored frozen.
Q2: How should I store my biotinylated vitamin D analog solution to ensure maximum stability?
A2: Proper storage is crucial for maintaining the integrity of your biotinylated vitamin D analog. Here are the recommended storage conditions:
-
Temperature: For long-term storage, it is recommended to store solutions at -80°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the protein. It is advisable to store the solution in aliquots.
-
Solvent: The choice of solvent can impact stability. While some biotinylated vitamin D3 conjugates are supplied in DMSO, it is important to follow the manufacturer's instructions for resuspension in working buffers.
-
pH: Maintain a neutral to slightly alkaline pH (above 5) for your solutions.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Inert Atmosphere: For sensitive analogs, storing under an inert gas like argon or nitrogen can prevent oxidation.
Q3: I am getting inconsistent results in my binding assay. Could this be related to the stability of my biotinylated analog?
A3: Yes, inconsistent results in binding assays can be a direct consequence of analog degradation. If the vitamin D analog portion degrades, it may no longer bind to its target receptor with the same affinity. Similarly, if the biotin moiety or the linker is compromised, it will affect the binding to streptavidin-coated surfaces or beads, leading to variability in your assay signal. It is recommended to regularly check the integrity of your biotinylated vitamin D analog stock solution.
Q4: My immunoassay for a different analyte is giving unexpected results after introducing a biotinylated vitamin D analog into my experiments. What could be the cause?
A4: This is likely due to biotin interference in your immunoassay. Many immunoassays utilize the strong interaction between biotin and streptavidin for signal detection.[1] High concentrations of exogenous biotin, such as from your biotinylated vitamin D analog, can saturate the streptavidin binding sites in the assay, leading to falsely high or low results depending on the assay format (competitive vs. sandwich).[2][3][4][5] This interference has been observed in various assays, including those for thyroid hormones and even vitamin D itself.[3][6]
Q5: How can I troubleshoot potential biotin interference in my assays?
A5: If you suspect biotin interference, consider the following troubleshooting steps:
-
Quantify Biotin Concentration: Determine the final concentration of your biotinylated vitamin D analog in the sample being assayed.
-
Consult Assay Manufacturer: Check the manufacturer's documentation for your immunoassay to see if it is susceptible to biotin interference. They may provide a threshold for biotin concentration.
-
Dilute the Sample: If possible, dilute your sample to reduce the biotin concentration below the interference threshold.
-
Use a Biotin-Insensitive Assay: If available, switch to an analytical method that does not rely on the biotin-streptavidin interaction, such as LC-MS/MS.[6]
-
Biotin Removal: In some cases, pre-treating the sample with streptavidin-coated beads can help remove excess biotin, although this may not be feasible for all experimental setups.[5]
Data on Stability of Vitamin D3
While specific quantitative data for biotinylated vitamin D analogs is limited, the stability of the parent vitamin D3 molecule provides a crucial baseline. The following table summarizes factors affecting Vitamin D3 stability in aqueous solutions.
| Factor | Condition | Observation |
| pH | pH < 4 | Significant degradation |
| pH 5-8 | Most stable | |
| Temperature | 4°C | More stable |
| 25°C | Moderate degradation | |
| 40°C | Accelerated degradation | |
| Light | Exposed to light | Photo-degradation occurs |
| Protected from light | More stable | |
| Oxygen | Presence of oxygen | Oxidative degradation |
| Inert atmosphere | More stable | |
| Metal Ions | Presence of metal ions | Catalyzes degradation |
Experimental Protocols
Protocol: Stability Indicating RP-HPLC Method for Biotinylated Vitamin D Analogs
This protocol outlines a general method for assessing the stability of biotinylated vitamin D analogs using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Objective: To develop a stability-indicating RP-HPLC method to separate the intact biotinylated vitamin D analog from its potential degradation products.
2. Materials:
-
Biotinylated vitamin D analog standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other suitable mobile phase modifier
-
C18 HPLC column (e.g., 150 x 4.6 mm, 2.7 µm)
-
HPLC system with a UV or PDA detector
3. Method:
-
Standard Preparation: Prepare a stock solution of the biotinylated vitamin D analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, neutralize an aliquot with 0.1 M NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, neutralize an aliquot with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Dilute an aliquot with the mobile phase at various time points.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. At various time points, dissolve a sample in a suitable solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose the stock solution to light (e.g., in a photostability chamber) for a defined period. Keep a control sample in the dark.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A broad gradient can be used for initial development (e.g., 5-100% B over 10-20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength appropriate for the vitamin D analog (e.g., 264 nm).
-
-
Analysis: Inject the stressed samples and an unstressed control. A stability-indicating method is one that resolves the main peak of the intact drug from all degradation product peaks.
Visualizations
Vitamin D Signaling Pathway
The genomic actions of vitamin D are mediated by the vitamin D receptor (VDR), which acts as a ligand-inducible transcription factor.[2][7] Upon binding to its ligand, such as a vitamin D analog, the VDR forms a heterodimer with the retinoid X receptor (RXR).[8] This complex then binds to vitamin D response elements (VDREs) on the DNA to regulate the transcription of target genes.[2][8]
Caption: Genomic signaling pathway of a biotinylated vitamin D analog.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a biotinylated vitamin D analog.
Caption: Workflow for forced degradation stability testing.
References
- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. grassrootshealth.net [grassrootshealth.net]
- 4. myadlm.org [myadlm.org]
- 5. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin supplementation causes erroneous elevations of results in some commercial serum 25-hydroxyvitamin d (25OHD) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Room-Temperature Release of Biotinylated Nucleic Acids from Streptavidin and Its Application to Selective Molecular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021158556A1 - Biotin-streptavidin cleavage composition and library fragment cleavage - Google Patents [patents.google.com]
"troubleshooting poor signal in vitamin D chemiluminescence immunoassay"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal in their vitamin D chemiluminescence immunoassays (CLIA).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive vitamin D CLIA?
A1: In a competitive chemiluminescence immunoassay for vitamin D, 25-hydroxyvitamin D [25(OH)D] in the patient sample or calibrator competes with a known amount of labeled 25(OH)D (e.g., acridinium ester-labeled) for a limited number of binding sites on a specific anti-vitamin D antibody.[1] The antibody is typically immobilized on a solid phase, such as magnetic microparticles. After incubation, a trigger solution is added to initiate a chemiluminescent reaction. The resulting light signal, measured in Relative Light Units (RLUs), is inversely proportional to the concentration of 25(OH)D in the sample.[2][3] High concentrations of vitamin D in the sample lead to less binding of the labeled vitamin D and thus a lower light signal, and vice versa.
Q2: What are the primary causes of a weak or no signal in a vitamin D CLIA?
A2: A weak or absent signal can stem from several factors throughout the assay procedure. These can be broadly categorized into issues with reagents, the experimental protocol, or the samples themselves. Common causes include degraded or improperly stored reagents (especially the enzyme conjugate and substrate), insufficient incubation times or incorrect temperatures, inadequate washing, errors in reagent preparation or pipetting, and problems with the sample matrix.[4][5][6]
Q3: How can I determine if my reagents are the source of the low signal?
A3: To troubleshoot reagent issues, first ensure that all reagents are within their expiration dates and have been stored under the recommended conditions.[7] Prepare fresh working solutions of reagents like the wash buffer and substrate immediately before use.[7] If you suspect a particular reagent is faulty, you can try substituting it with a fresh, unopened vial or a different lot number if available. Running quality control samples with known concentrations is also crucial; if the controls fail to give a signal within the expected range, it strongly suggests a problem with the reagents or the assay setup.[8]
Q4: What are common procedural errors that can lead to a weak signal?
A4: Procedural errors are a frequent cause of poor signal. These include:
-
Inaccurate Pipetting: Ensure all pipettes are calibrated and use proper technique to avoid errors in the volumes of samples, calibrators, and reagents added to the wells.[4][9]
-
Inadequate Washing: Insufficient washing can leave behind unbound components that may interfere with the reaction, while overly aggressive washing can remove bound complexes. Ensure the specified number of wash cycles and volumes are followed.[7][10]
-
Incorrect Incubation Times and Temperatures: Incubation times and temperatures are optimized for the binding kinetics of the assay. Deviating from the protocol can lead to incomplete binding and a reduced signal.[4][9] The vitamin D CLIA can be temperature-sensitive, so maintaining the recommended temperature is critical.[7]
-
Improper Reagent Mixing: Ensure all reagents, especially those that have been refrigerated, are brought to room temperature and mixed gently but thoroughly before use to ensure homogeneity.[7][10]
Q5: Can the patient sample itself cause a low signal?
A5: Yes, components in the sample matrix can interfere with the assay. High concentrations of interfering substances such as biotin, or the presence of hemolysis (ruptured red blood cells), icterus (high bilirubin), or lipemia (high lipids) can affect the results of some immunoassays.[11][12] Additionally, the presence of heterophile antibodies in the patient's serum can interfere with the antibody-antigen binding in the assay.[13]
Troubleshooting Guide for Poor Signal
This guide provides a systematic approach to identifying and resolving the root cause of a weak or absent signal in your vitamin D CLIA.
Initial Checks
-
Verify Kit and Reagent Integrity:
-
Review the Assay Protocol:
-
Carefully re-read the entire protocol to ensure no steps were missed or misinterpreted.
-
Confirm that the incubation times, temperatures, and washing procedures were followed exactly as specified in the kit insert.[7]
-
-
Check Equipment Functionality:
-
Ensure the luminometer is functioning correctly and has been calibrated.
-
Verify that automatic washers and pipettes are properly calibrated and maintained.[10]
-
Systematic Troubleshooting Steps
If the initial checks do not reveal the issue, follow the steps outlined in the table below.
| Potential Cause | Recommended Action(s) |
| Reagent-Related Issues | |
| Degraded Substrate | Prepare a fresh working solution of the chemiluminescent substrate immediately before use.[4] Do not use premixed substrate that has been stored for an extended period. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and is not expired. Avoid repeated freeze-thaw cycles. If possible, test a new vial of conjugate. |
| Incorrect Reagent Preparation | Double-check the dilution calculations and procedures for all reagents, especially the wash buffer. Use calibrated pipettes and high-quality deionized water.[8] |
| Procedural Errors | |
| Inaccurate Pipetting | Calibrate all pipettes. Use a consistent pipetting technique for all wells. When adding reagents to a full plate, consider using a multi-channel pipette to minimize timing variations.[7] |
| Insufficient Incubation | Adhere strictly to the incubation times and temperatures specified in the protocol.[4][9] Ensure the incubator provides a stable and uniform temperature. |
| Inadequate Washing | Ensure the correct number of wash cycles and the proper volume of wash buffer are used. After the final wash, ensure all residual liquid is removed by tapping the plate on absorbent paper.[7] |
| Sample-Related Issues | |
| Low Analyte Concentration | If the sample's vitamin D concentration is below the assay's limit of detection, the signal will be very low or indistinguishable from the blank.[3] |
| Matrix Effects | Components in the sample matrix may be interfering with the assay. Perform a spike and recovery experiment to assess for matrix effects (see Experimental Protocols section). |
| Cross-Reactivity Issues | The antibody may have poor cross-reactivity with the form of vitamin D in the sample (e.g., vitamin D2 vs. D3). This can be a particular issue if the patient is supplementing with a form of vitamin D that the assay does not efficiently detect.[13][14] |
Quantitative Data Summary
The following tables provide a summary of potential quantitative impacts on your assay and an example of a typical standard curve.
Table 1: Potential Impact of Interfering Substances on Vitamin D CLIA Signal
| Interfering Substance | Potential Effect on Signal | Notes |
| Hemolysis | Variable; can decrease signal | The effect of hemolysis can be assay-dependent. Gross hemolysis may interfere with the light measurement or the binding reaction.[11][15] |
| Icterus (Bilirubin) | Variable; can interfere with signal | High levels of bilirubin can cause spectral interference in some chemiluminescent systems. |
| Lipemia (Lipids) | Can decrease signal | High levels of lipids can interfere with the antibody-antigen interaction and light transmission.[11] |
| Biotin | Can cause falsely high or low results | In competitive immunoassays, high levels of biotin can interfere if the assay uses a biotin-streptavidin capture system, potentially leading to a falsely low signal (interpreted as a high vitamin D level). |
Table 2: Example of a Vitamin D CLIA Standard Curve
Note: These are example values. Always refer to the certificate of analysis for your specific kit lot for expected RLU values.
| Calibrator Concentration (ng/mL) | Average RLU |
| 0 | 500,000 |
| 5 | 420,000 |
| 15 | 300,000 |
| 40 | 150,000 |
| 100 | 50,000 |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects
This experiment helps determine if substances in the sample matrix are interfering with the accurate measurement of vitamin D.
Objective: To determine the percent recovery of a known amount of vitamin D "spiked" into a patient sample.
Materials:
-
Vitamin D CLIA kit reagents
-
Patient sample with a suspected low vitamin D concentration
-
Vitamin D calibrator or a concentrated vitamin D standard
-
Assay diluent provided with the kit
-
Calibrated precision pipettes
Procedure:
-
Sample Preparation:
-
Aliquot the patient sample into two tubes, labeled "Neat" and "Spiked."
-
Create a third tube labeled "Diluent Spike."
-
-
Spiking:
-
Determine a spike concentration that will fall within the mid-range of the standard curve.
-
Add a small volume of the concentrated vitamin D standard to the "Spiked" and "Diluent Spike" tubes. Add an equivalent volume of assay diluent to the "Neat" tube to account for the volume change.
-
Mix all tubes gently.
-
-
Assay:
-
Run the "Neat," "Spiked," and "Diluent Spike" samples in the vitamin D CLIA according to the kit protocol.
-
-
Calculations:
-
Endogenous Level: Concentration of the "Neat" sample.
-
Expected Concentration in Spiked Sample: (Endogenous Level) + (Concentration of Spike).
-
Observed Concentration: Concentration of the "Spiked" sample.
-
Percent Recovery: (Observed Concentration / Expected Concentration) * 100
-
Interpretation:
-
A recovery of 80-120% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay.
-
A recovery below 80% suggests that something in the sample is suppressing the signal.
-
A recovery above 120% suggests that something in the sample is enhancing the signal.
Protocol 2: Assessment of Antibody Cross-Reactivity
This protocol can be used to determine the extent to which the assay's antibody binds to other vitamin D metabolites.
Objective: To calculate the percent cross-reactivity of the antibody with potentially interfering vitamin D metabolites.
Materials:
-
Vitamin D CLIA kit reagents
-
Calibrated standards of 25(OH)D3 (the primary analyte)
-
Calibrated standards of the potential cross-reactant (e.g., 25(OH)D2, 3-epi-25(OH)D3)
-
Assay diluent
Procedure:
-
Standard Curves:
-
Prepare a standard curve for 25(OH)D3 according to the kit instructions.
-
Prepare a separate dilution series for the potential cross-reactant in the same concentration range.
-
-
Assay:
-
Run both the 25(OH)D3 standard curve and the cross-reactant dilution series in the assay.
-
-
Calculations:
-
Determine the concentration of 25(OH)D3 that causes a 50% reduction in the maximum signal (IC50) from the 25(OH)D3 standard curve.
-
Determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal from its dilution series.
-
Percent Cross-Reactivity: (IC50 of 25(OH)D3 / IC50 of Cross-Reactant) * 100
-
Interpretation:
-
A high percentage indicates significant cross-reactivity, meaning the antibody binds readily to the other metabolite, which could lead to inaccurate results if that metabolite is present in the sample.
-
A low percentage indicates high specificity of the antibody for the primary analyte.
Visualizations
Vitamin D Competitive CLIA Workflow
Caption: Workflow of a competitive Vitamin D CLIA, highlighting key steps and potential failure points.
Troubleshooting Logic for Low Signal
Caption: A decision tree for systematically troubleshooting the cause of a weak signal.
Vitamin D Metabolism and Potential Cross-Reactants
Caption: Simplified Vitamin D metabolic pathway showing the target analyte and common cross-reactants.
References
- 1. bosterbio.com [bosterbio.com]
- 2. epitopediagnostics.com [epitopediagnostics.com]
- 3. Determining Vitamin D Status: A Comparison between Commercially Available Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. 5 pain points in ECL detection and how to overcome them | Cytiva [cytivalifesciences.com.cn]
- 6. youtube.com [youtube.com]
- 7. tulipgroup.com [tulipgroup.com]
- 8. jmitra.co.in [jmitra.co.in]
- 9. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. anshlabs.com [anshlabs.com]
- 11. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D assays and the definition of hypovitaminosis D: results from the First International Conference on Controversies in Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Effect of Hemolysis on Quantitative Chemiluminescent Immunoassay Results for 10 Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Serum/Plasma Vitamin D Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the analysis of vitamin D and its metabolites in serum and plasma samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in vitamin D analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] The "matrix" comprises all components within a sample apart from the target analyte, such as proteins, salts, and lipids.[1] In vitamin D analysis, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, sensitivity, and precision of quantification.[1]
Q2: What are the primary sources of matrix effects in serum and plasma samples for vitamin D assays?
A2: In biological matrices like serum and plasma, phospholipids are the most significant contributors to matrix effects, particularly causing ion suppression in LC-MS/MS analyses.[1][2] These molecules are major components of cell membranes and often co-extract with vitamin D metabolites during sample preparation, interfering with the ionization process in the mass spectrometer source.[2]
Q3: How do stable isotope-labeled internal standards (SIL-IS) help mitigate matrix effects?
A3: A stable isotope-labeled internal standard, such as deuterated vitamin D3 (D3-d6) or vitamin D2 (D2-d6), is considered the gold standard for compensating for matrix effects.[1][3] Because a SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q4: Can a deuterated internal standard completely eliminate problems related to matrix effects?
A4: While highly effective, deuterated internal standards may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the SIL-IS. If this separation causes them to elute in regions with different levels of ion suppression, it can result in "differential matrix effects" and lead to inaccurate quantification.[1] Some studies suggest that ¹³C-labeled internal standards may offer advantages over deuterated standards in minimizing these effects in certain matrices.[3]
Troubleshooting Guide
Problem 1: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample preparation, leading to inconsistent matrix effects between samples. The internal standard may not be perfectly co-eluting with the analyte across all runs.
-
Solutions:
-
Optimize and Automate Sample Preparation: Ensure sample clean-up is consistent and thorough. Automated liquid handling systems can significantly improve the consistency of sample processing.[1]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of the study samples (e.g., charcoal-stripped serum) to ensure that calibrants and samples experience similar matrix effects.[1][4][5]
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better separation of vitamin D metabolites from interfering matrix components and ensure co-elution of the analyte and internal standard.[1]
-
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids. The chosen ionization method may be suboptimal, or the extraction recovery of vitamin D from the matrix may be inefficient.
-
Solutions:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques specifically designed to remove phospholipids. Methods like Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), or specific phospholipid removal plates (e.g., HybridSPE®, Captiva EMR—Lipid) are highly effective.[1][6][7][8]
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for vitamin D analysis and may provide better sensitivity.[1][9]
-
Consider Derivatization: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve the ionization efficiency and sensitivity for vitamin D metabolites, especially for low-concentration analytes like 1,25(OH)₂D.[1][9]
-
Problem 3: Inaccurate Quantification Despite Using a Deuterated Internal Standard
-
Possible Cause: Differential matrix effects are occurring due to a slight chromatographic separation between the analyte and the deuterated internal standard.
-
Solutions:
-
Fine-Tune Chromatographic Separation: Further optimize the LC method to ensure the analyte and its deuterated internal standard co-elute perfectly. This may involve adjusting the gradient, flow rate, or switching to a different column chemistry.[10]
-
Evaluate Alternative Internal Standards: While deuterated standards are common, a ¹³C-labeled internal standard might exhibit less of an isotopic shift and provide better compensation in some cases.[3]
-
Use the Method of Standard Addition: This technique, where known amounts of the analyte are spiked into aliquots of the actual sample, can be used to correct for matrix effects when a suitable blank matrix is unavailable or when other methods fail.[1][11]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Throughput | Key Advantage |
| Protein Precipitation (PPT) | 60 - 80 | 85 - 95 | High | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 30 - 50 | 80 - 90 | Low | Effective at removing salts |
| Supported Liquid Extraction (SLE) | 20 - 40 | 90 - 100 | Medium-High | Higher throughput than LLE, good recovery |
| Solid-Phase Extraction (SPE) | 10 - 30 | 90 - 105 | Medium | Highly effective at removing specific interferences like phospholipids |
| Phospholipid Depletion Plates | < 10 | 95 - 105 | High | Specifically targets and removes phospholipids with high efficiency |
*Note: Values are approximate and can vary significantly depending on the specific matrix, protocol, and analytical method used. Data compiled from multiple sources.[1][7]
Table 2: Performance Characteristics of Deuterated Internal Standards in Vitamin D Analysis
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) |
| Vitamin D2-d6 | Vitamin D2 | Milk | 98.26 (average) | 2.49 | >0.999 |
| Vitamin D3-d6 | Vitamin D3 | Milk | 84.91 (average) | 2.44 | >0.999 |
| 25-OH-Vitamin D3-d6 | 25-OH-D2, 25-OH-D3 | Human Serum | - | <10% (imprecision) | >0.99 |
| Vitamin D3-d3 | Vitamin D3 | Dietary Supplements | 101-103 | 2.7-7.0 | >0.999 |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.[3]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)
This protocol is a classic method for cleaning up serum/plasma samples.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add 50 µL of the deuterated internal standard solution (e.g., 20.0 ng/mL Vitamin D3-d6).[1]
-
Protein Precipitation: Add 600 µL of a cold protein precipitation solvent (e.g., methanol/acetonitrile 80/20 v/v). Vortex vigorously for 1 minute to ensure complete protein denaturation.[1]
-
Centrifugation: Centrifuge the sample at >10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., 1 mL of n-hexane), vortex for 2 minutes, and centrifuge to separate the layers.[1]
-
Evaporation: Transfer the upper organic layer (containing the vitamin D) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in an appropriate volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[1]
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol is highly effective for specifically removing phospholipid interferences.
-
Sample Pre-treatment & Protein Precipitation: To 100 µL of serum or plasma, add the internal standard. Add 300-400 µL of acidified acetonitrile (e.g., with 1% formic acid) and vortex to precipitate proteins.[6]
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE® or Oasis PRiME HLB) according to the manufacturer's instructions. This step is often not required for pass-through methods.[6][12]
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Elution/Filtration: Apply a gentle vacuum or positive pressure to pass the sample through the sorbent. The zirconia-coated particles in many of these cartridges retain phospholipids via a Lewis acid-base interaction, while allowing the vitamin D metabolites to pass through into the collection plate.[6][13]
-
Analysis: The collected eluate is typically clean enough for direct injection into the LC-MS/MS system. Evaporation and reconstitution may be performed if concentration is needed.[6]
Protocol 3: Supported Liquid Extraction (SLE)
This protocol offers a more streamlined workflow compared to traditional LLE.
-
Sample Pre-treatment & Protein Precipitation: Precipitate proteins from 100 µL of serum/plasma (containing internal standard) as described in the LLE protocol.
-
Loading: Load the supernatant onto an SLE cartridge and wait 5-10 minutes to allow it to absorb into the diatomaceous earth support material.[1]
-
Elution: Add a water-immiscible elution solvent (e.g., methyl tert-butyl ether, MTBE) and allow it to percolate through the cartridge via gravity or gentle vacuum, collecting the eluate.[1]
-
Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.[1]
Visualizations
Caption: General experimental workflow for Vitamin D analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Ion suppression by matrix components in ESI.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. longdom.org [longdom.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Managing Biotin Interference in Clinical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate biotin interference in clinical assays.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Assay Results
Symptoms:
-
Assay results are inconsistent with the patient's clinical presentation.
-
Results from different immunoassay platforms for the same analyte are discordant.
-
Serial measurements of an analyte show non-physiological fluctuations.
Possible Cause: High concentrations of biotin in patient samples can interfere with immunoassays that utilize streptavidin-biotin binding for signal generation. This interference can lead to falsely high or falsely low results, depending on the assay format.[1][2][3]
Workflow for Investigating Suspected Biotin Interference:
Caption: Workflow for investigating suspected biotin interference.
Frequently Asked Questions (FAQs)
What is biotin interference and how does it occur?
Biotin, also known as vitamin B7, is a water-soluble vitamin that can interfere with certain laboratory tests called immunoassays. Many of these tests use a technology that relies on the strong and specific binding between biotin and streptavidin to generate a measurable signal.[1][2] If a patient has high levels of biotin in their blood from taking supplements, the excess biotin can compete with the biotin used in the assay, leading to inaccurate results.[1]
The mechanism of interference depends on the type of immunoassay:
-
Competitive Immunoassays: In this format, a known amount of labeled analyte competes with the patient's analyte for binding to a limited number of antibody sites. Excess biotin in the sample can block the binding of the assay's biotinylated components to the streptavidin-coated solid phase, resulting in a reduced signal and a falsely elevated measurement of the analyte.[1][3]
-
Sandwich (Non-competitive) Immunoassays: In this format, the analyte is "sandwiched" between two antibodies. Excess biotin in the sample can saturate the streptavidin-coated solid phase, preventing the capture of the "sandwich" complex. This leads to a reduced signal and a falsely low measurement of the analyte.[1][3]
Caption: Mechanism of biotin interference in immunoassays.
Which clinical assays are most commonly affected by biotin interference?
Immunoassays that utilize the streptavidin-biotin interaction are susceptible. Commonly affected tests include those for:
-
Thyroid function: Thyroid-stimulating hormone (TSH), free thyroxine (fT4), and free triiodothyronine (fT3).[4]
-
Cardiac markers: Troponin.[5]
-
Hormones: Parathyroid hormone (PTH), cortisol, testosterone, and estradiol.[6]
-
Vitamins: Vitamin B12 and folate.
-
Tumor markers: Carcinoembryonic antigen (CEA) and prostate-specific antigen (PSA).[4][5]
What levels of biotin are likely to cause interference?
Normal dietary intake of biotin (around 30 µ g/day ) does not typically cause interference.[4] However, the use of over-the-counter supplements containing high doses of biotin (5,000 µg to 10,000 µg or more) can significantly elevate serum biotin levels and lead to interference.[6] The concentration of biotin that causes interference varies depending on the specific assay and manufacturer. Some assays are affected by biotin levels as low as 5 ng/mL, while others have higher tolerance.[5]
How can biotin interference be prevented (Pre-analytical)?
The most effective pre-analytical strategy is to identify patients taking high-dose biotin supplements and advise them on the appropriate washout period before blood collection.
| Biotin Dose | Recommended Abstinence Period Before Blood Draw |
| 5-10 mg/day | At least 8 hours[2] |
| >10 mg/day (Mega-doses) | At least 72 hours[2] |
| Patients with renal impairment | May require a longer washout period |
What are the analytical methods to mitigate biotin interference?
If a sample is suspected of having biotin interference, two primary laboratory methods can be used for investigation:
-
Serial Dilution: This involves diluting the patient sample with a biotin-free diluent. If a high concentration of an interfering substance like biotin is present, the analyte concentration will not decrease linearly with the dilution factor. A non-linear recovery upon dilution is indicative of interference.
-
Streptavidin-Coated Bead Depletion: This method involves treating the sample with streptavidin-coated magnetic beads to capture and remove the excess free biotin. The treated sample can then be re-analyzed. A significant change in the analyte concentration after treatment confirms biotin interference.
Experimental Protocols
Protocol 1: Serial Dilution for Detection of Biotin Interference
Principle: This protocol is used to assess the linearity of analyte recovery in a patient sample. In the presence of an interferent like biotin, the effect of the interference may diminish upon dilution, leading to a non-linear relationship between the measured analyte concentration and the dilution factor.
Materials:
-
Patient serum or plasma sample
-
Assay-specific diluent (biotin-free)
-
Calibrated pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of the patient sample using the assay-specific diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
1:2 dilution: Mix equal volumes of the patient sample and diluent (e.g., 100 µL sample + 100 µL diluent).
-
1:4 dilution: Mix 1 part of the 1:2 dilution with 1 part diluent (e.g., 100 µL of 1:2 dilution + 100 µL diluent).
-
Continue this process to create the desired dilution series.
-
-
Analyze the neat (undiluted) sample and each dilution according to the standard procedure for the immunoassay.
-
Calculate the expected analyte concentration for each dilution by dividing the neat sample result by the dilution factor.
-
Compare the measured concentration with the expected concentration for each dilution.
Interpretation of Results:
-
Linear Recovery: If the measured concentrations of the diluted samples are within an acceptable percentage (e.g., ±15%) of the expected concentrations, it suggests the absence of significant interference.
-
Non-Linear Recovery: If the measured concentrations deviate significantly from the expected values in a non-linear fashion (e.g., the calculated concentration increases with dilution for a sandwich assay), it strongly suggests the presence of an interfering substance like biotin.[7]
Protocol 2: Biotin Depletion using Streptavidin-Coated Magnetic Beads
Principle: This protocol utilizes the high affinity of streptavidin for biotin to remove free biotin from a patient sample. Streptavidin-coated magnetic beads are incubated with the sample, binding the excess biotin. A magnet is then used to separate the beads (with bound biotin) from the sample, which can then be re-assayed.
Materials:
-
Patient serum or plasma sample
-
Streptavidin-coated magnetic beads
-
Magnetic separation rack
-
Binding/Washing Buffer (e.g., Phosphate Buffered Saline with 0.1% BSA)
-
Microcentrifuge tubes
-
Vortex mixer and rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads by vortexing.
-
Transfer an appropriate volume of bead slurry to a microcentrifuge tube (refer to the manufacturer's instructions for the binding capacity).
-
Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant.
-
Wash the beads by resuspending them in Binding/Washing Buffer, placing the tube on the magnetic rack, and discarding the supernatant. Repeat this wash step twice.
-
-
Biotin Depletion:
-
Add the patient serum or plasma sample to the washed beads. The volume of the sample and beads should be optimized based on the suspected level of biotin interference and the binding capacity of the beads.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Sample Recovery:
-
Place the tube on the magnetic rack to pellet the beads.
-
Carefully aspirate the supernatant (the biotin-depleted sample) and transfer it to a new, clean tube.
-
-
Re-analysis:
-
Analyze the biotin-depleted sample using the same immunoassay.
-
Interpretation of Results:
-
A significant difference between the analyte concentration in the original sample and the biotin-depleted sample confirms the presence of biotin interference. The result from the treated sample is considered to be the more accurate value.
Data Presentation
Table 1: Biotin Levels in Serum/Plasma After Supplementation
| Daily Biotin Dose | Peak Serum/Plasma Biotin Concentration (ng/mL) |
| 30 µg (Recommended Daily Intake) | 0.1 - 0.8[5] |
| 2,500 - 5,000 µg | 55 - 140[5] |
| 10,000 µg | 375 - 450[5] |
Table 2: Examples of Immunoassay Interference Thresholds for Biotin
| Assay Platform | Analyte | Biotin Interference Threshold (ng/mL) | Effect of Interference |
| Roche Elecsys | Estradiol | >500 | Falsely High[6] |
| Roche Elecsys | TSH | >15 | Falsely Low[6] |
| Siemens Vista LOCI | TSH | >300 | Falsely Low[6] |
| Vitros 5600 | TSH | >6 | Falsely Low[6] |
| Various | Troponin | Can be as low as 5 | Falsely Low[5] |
| Various | Free T4 | Varies widely | Falsely High[6] |
Disclaimer: The information provided in this technical support center is for educational purposes only and should not be considered a substitute for the manufacturer's instructions for use or professional laboratory guidance. Always validate any new procedure in your laboratory.
References
- 1. cdn2.podiatry.com [cdn2.podiatry.com]
- 2. clpmag.com [clpmag.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 5. clinicallab.com [clinicallab.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
"improving the displacement of 25(OH)D from DBP in immunoassays"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the displacement of 25-hydroxyvitamin D (25(OH)D) from its binding protein (DBP) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is displacing 25(OH)D from DBP a critical step in immunoassays?
In circulation, the vast majority of 25(OH)D is tightly bound to the Vitamin D Binding Protein (DBP) (85-90%) and albumin (10-15%), with less than 1% existing in a free, unbound state.[1] Immunoassays rely on antibodies to detect and quantify 25(OH)D. If the analyte is bound to DBP, it is sterically hindered and inaccessible to the assay's antibody, leading to a significant underestimation of total 25(OH)D levels.[2][3] Therefore, complete displacement of 25(OH)D from DBP is essential for an accurate measurement of a patient's total vitamin D status.
Q2: What are the primary methods used to release 25(OH)D from DBP?
There are two main approaches:
-
Solvent Extraction: Methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) often use an initial extraction step with organic solvents (e.g., acetonitrile) to denature DBP and release all bound 25(OH)D.[4][5]
-
Chemical Displacement: Most automated immunoassays are not compatible with organic solvents. Instead, they utilize proprietary releasing agents, which typically include denaturing and blocking agents, to free the 25(OH)D from DBP within the sample matrix.[4] The exact composition of these reagents is often a trade secret.
Q3: What is the "Free Hormone Hypothesis" and how does it relate to DBP?
The free hormone hypothesis posits that only the unbound fraction of a hormone is biologically active and available to exert its effects on target tissues.[6][7] Protein-bound hormones, like 25(OH)D attached to DBP, are considered biologically inactive.[1] Factors that alter DBP concentration, such as pregnancy, liver disease, or use of hormone contraceptives, can change the total measured 25(OH)D level without necessarily changing the biologically active free concentration.[1][6] This highlights the importance of considering DBP levels when interpreting vitamin D status.[7]
Q4: Can variations in DBP levels between patient populations affect immunoassay accuracy?
Yes, significantly. Immunoassays that do not achieve complete displacement of 25(OH)D from DBP are susceptible to inaccuracies in patient populations with abnormal DBP concentrations.[4] For example, DBP levels are typically higher during pregnancy and lower in patients undergoing hemodialysis.[4] Studies have shown that these variations can lead to a negative or positive bias in immunoassay results when compared to the gold-standard LC-MS/MS method.[4]
Troubleshooting Guide
Q5: My immunoassay results show consistently lower 25(OH)D values than expected or compared to LC-MS/MS. What is the likely cause?
A likely cause is the incomplete displacement of 25(OH)D from DBP.[3] If the releasing agents in your assay are not effective enough for the specific samples you are running, a significant portion of the 25(OH)D may remain bound to DBP and thus be "invisible" to the assay antibody. This is a known issue that contributes to variability between different immunoassay platforms.[2][8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "DBP sequesters 25(OH)D, preventing antibody binding."
Q6: How can I troubleshoot poor displacement efficiency in my assay?
-
Review Assay Kit Protocol: Ensure you are strictly following the manufacturer's protocol for sample pretreatment, including incubation times and temperatures. Deviations can impact displacement.
-
Optimize Incubation Conditions: If permitted by the assay design, consider optimizing the incubation step after adding the releasing agent. Modest increases in time or temperature may improve DBP denaturation, but be cautious of degrading the 25(OH)D analyte itself.[9]
-
Assess pH: The pH of the reaction buffer is critical. Extreme pH values can denature proteins but may also harm the analyte or antibody. Vitamin D3 stability is known to decrease sharply in acidic conditions (below pH 5).[9][10] Ensure buffers are correctly prepared and stored.
-
Perform a Spike and Recovery Experiment: This is the most direct way to assess displacement efficiency. See the protocol below (Protocol 2) to validate your method's ability to recover a known amount of added 25(OH)D.
Q7: I am observing high variability between samples from different patient groups. Could this be a matrix effect related to DBP?
Yes. A "matrix effect" occurs when components in the sample other than the analyte interfere with the assay. In this context, varying concentrations of DBP in different populations (e.g., pregnant women vs. dialysis patients) are a major source of matrix effects.[4] An assay's releasing agents may be sufficient for samples with normal DBP levels but inadequate for samples with elevated DBP, leading to concentration-dependent bias.[4]
Table 1: Example of Immunoassay Performance in Populations with Varying DBP Levels
This table summarizes data comparing the ADVIA Centaur Vitamin D Total assay to the LC-MS/MS reference method in different patient groups, highlighting the impact of DBP concentration on assay bias.[4]
| Patient Group | Mean DBP Concentration (μg/mL) | Average Bias vs. LC-MS/MS | Implication for Displacement |
| Healthy Subjects | 347.6 | -1.4% | Effective displacement in normal DBP range. |
| Pregnancy | 415.0 | -6.1% | Underestimation suggests incomplete displacement at high DBP levels. |
| Hemodialysis | 198.0 | +4.4% | Overestimation may be due to other matrix factors or assay calibration at low analyte levels. |
Q8: My results are unexpectedly high. Could this be related to the displacement step?
While less common, unexpectedly high results can be due to cross-reactivity with other vitamin D metabolites that are also released from DBP during the displacement step. Many immunoassays show some cross-reactivity with metabolites like 24,25(OH)₂D or the C3-epimer of 25(OH)D.[11][12] If these metabolites are present in high concentrations in a sample, and the displacement is effective, they can bind to the assay antibody and falsely elevate the measured "total" 25(OH)D level.[12][13]
Table 2: Example of Cross-Reactivity in Commercial Immunoassays
Different immunoassays have varying specificity for 25(OH)D metabolites.[12]
| Assay Manufacturer | Cross-Reactivity with 24,25(OH)₂D₂ | Detection of 25(OH)D₂ |
| Vitro (IDS-iSYS) | 37% | 105% |
| Abbott (Alinity i) | 71.4% - 114.2% | 80.5% - 82.4% |
Experimental Protocols & Workflows
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "General workflow for a competitive immunoassay."
Protocol 1: General Sample Pretreatment for Chemical Displacement
This protocol provides a generalized procedure for displacing 25(OH)D from DBP using a chemical releasing agent, typical in automated immunoassays. Note: Always follow your specific kit manufacturer's instructions. This is a conceptual guide.
-
Sample Preparation: Aliquot the patient serum or plasma sample into the appropriate reaction vessel (e.g., microplate well, assay tube).
-
Add Releasing Agent: Add the volume of the displacement reagent as specified by the assay protocol. This reagent typically contains a combination of detergents, chaotropic agents, and/or blocking agents at a specific pH.
-
Incubation: Incubate the mixture for the prescribed time and temperature (e.g., 15-30 minutes at 25-37°C). This step is critical as it allows time for the releasing agents to denature DBP and free the 25(OH)D.
-
Neutralization (If Applicable): Some protocols may require the addition of a neutralization buffer to adjust the pH to be optimal for antibody binding in the subsequent steps.
-
Proceed to Immunoassay: The sample is now pretreated, and the 25(OH)D is accessible for binding to the assay's specific antibody. Proceed immediately with the addition of the antibody and tracer reagents.
Protocol 2: Validation of Displacement Efficiency via Spike and Recovery
This experiment is crucial for validating that your assay can accurately measure 25(OH)D in your specific sample matrix.
-
Select a Sample Pool: Obtain a pooled serum or plasma sample from your target population. The endogenous 25(OH)D level should ideally be in the low-to-mid range of the assay.
-
Measure Baseline: Analyze an aliquot of the unspiked pooled sample in triplicate to determine the endogenous (baseline) concentration of 25(OH)D. Let this be C_endogenous.
-
Prepare Spike Solution: Prepare a concentrated stock solution of 25(OH)D standard in a compatible solvent (e.g., ethanol). The concentration should be high enough that a small volume is needed for spiking, minimizing matrix dilution.
-
Spike the Sample: Add a small, precise volume of the spike solution to a known volume of the pooled sample. The target concentration of the added spike (C_spike) should be known (e.g., 20 ng/mL).
-
Measure Spiked Sample: Analyze the spiked sample in triplicate using your standard immunoassay protocol (including the displacement step). Let the measured concentration be C_measured.
-
Calculate Recovery: Calculate the percent recovery using the following formula:
% Recovery = ( (C_measured - C_endogenous) / C_spike ) * 100
-
Interpret Results: An acceptable recovery is typically between 85% and 115%.
-
Low Recovery (<85%): Suggests incomplete displacement from DBP or other matrix interference.
-
High Recovery (>115%): May indicate issues with assay calibration or non-specific interactions.
-
dot graph G { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting logic for low 25(OH)D recovery."
References
- 1. Vitamin D Binding Protein Impact on 25-Hydroxyvitamin D Levels under Different Physiologic and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-hydroxy-Vitamin D status: limitations in comparison and clinical interpretation of serum-levels across different assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vitamin D Binding Protein on Accuracy of 25-Hydroxyvitamin D Measurement Using the ADVIA Centaur Vitamin D Total Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinicallab.com [clinicallab.com]
- 12. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Reactivity of Vitamin D Metabolites in Immunoassays
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of immunoassay cross-reactivity for vitamin D metabolites. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and resolving common issues related to the cross-reactivity of vitamin D metabolites during immunoassays.
Issue 1: Discrepancy Between Immunoassay Results and Expected Values or LC-MS/MS Data
Possible Cause:
The primary reason for discrepancies between immunoassay results and those from reference methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cross-reactivity of the assay's antibody with various vitamin D metabolites present in the sample.[1] Immunoassays can exhibit different degrees of cross-reactivity with metabolites such as 25-hydroxyvitamin D2 (25(OH)D₂), 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D₃), and 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1] This can lead to an over or underestimation of the true concentration of the target analyte.[2]
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the manufacturer's data sheet for detailed information on the antibody's cross-reactivity profile with a range of vitamin D metabolites.[1]
-
Perform a Spike and Recovery Experiment: This experiment is crucial for determining if the sample matrix is interfering with the accurate detection of the analyte. A detailed protocol is provided in the "Experimental Protocols" section.[1]
-
Validate with a Reference Method: Whenever possible, compare your immunoassay results with those obtained using a gold-standard method like LC-MS/MS, which can accurately distinguish between different vitamin D metabolites.[2][3]
-
Consider Sample Pre-treatment: If significant cross-reactivity is suspected, you may need to pre-treat your samples to remove interfering metabolites. Techniques like liquid-liquid extraction or solid-phase extraction can be effective.[1]
Issue 2: High Inter-Assay or Inter-Laboratory Variability
Possible Cause:
Significant variability in results between different immunoassay kits or laboratories often stems from differences in antibody specificity and cross-reactivity profiles.[2][4] Additionally, the incomplete release of vitamin D metabolites from the Vitamin D Binding Protein (VDBP) during the assay can introduce variability.[2]
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent use of the same assay protocol, including incubation times, temperatures, and reagent preparation, across all experiments.[1]
-
Utilize Certified Reference Materials: Incorporate certified reference materials, such as those from the National Institute of Standards and Technology (NIST), for assay calibration and validation.[1][5]
-
Participate in External Quality Assessment Schemes: These programs help identify systematic biases by comparing your laboratory's results with those from other labs.[1]
-
Characterize Your Assay's Cross-Reactivity: For in-house developed or less common assays, it is essential to perform a thorough cross-reactivity assessment. A detailed protocol for this is available in the "Experimental Protocols" section.[1]
Issue 3: Hemolyzed or Lipemic Samples Yielding Inconsistent Results
Possible Cause:
Hemolysis and lipemia are known to interfere with immunoassays.[1] Hemolysis can cause spectral interference and the release of intracellular components that may interact with assay reagents.[1] High lipid levels in lipemic samples can also disrupt the antibody-antigen binding.[1]
Troubleshooting Steps:
-
Use Fresh, High-Quality Samples: Whenever possible, use fresh, non-hemolyzed, and non-lipemic samples for your assays.
-
Validate for Interferences: If you must use hemolyzed or lipemic samples, it is critical to validate the assay's tolerance for these interferences.
-
Sample Pre-treatment: Consider pre-treatment steps to minimize the impact of hemolysis or lipemia, such as centrifugation or lipid removal techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common vitamin D metabolites that cause cross-reactivity in immunoassays?
A1: The most common metabolites causing cross-reactivity include 25-hydroxyvitamin D2 (25(OH)D₂), 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D₃), and 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1] The degree of cross-reactivity can vary significantly between different immunoassay kits.[6]
Q2: How can I determine the cross-reactivity of my specific immunoassay?
A2: You can determine the cross-reactivity of your assay by performing a cross-reactivity assessment experiment. This involves testing the assay's response to a known concentration of a potential cross-reactant and comparing it to the standard curve of your target analyte. A detailed protocol is provided in the "Experimental Protocols" section.[1]
Q3: Can biotin supplementation interfere with my vitamin D immunoassay?
A3: Yes, biotin supplementation can interfere with immunoassays that utilize a streptavidin-biotin detection system. High levels of biotin in samples can lead to falsely high or low results depending on the assay format. It is advisable to inquire about biotin supplementation from sample donors.
Q4: What is the "gold standard" method for measuring vitamin D metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites.[2][7] Its high specificity and sensitivity allow for the accurate separation and quantification of various metabolites, minimizing the cross-reactivity issues inherent in immunoassays.[8]
Q5: How does Vitamin D Binding Protein (VDBP) affect immunoassay results?
A5: The majority of vitamin D metabolites in circulation are tightly bound to VDBP.[4] For accurate measurement in an immunoassay, these metabolites must be efficiently released from VDBP. Incomplete release can lead to an underestimation of the true concentration.[4] Different VDBP genotypes can also have varying binding affinities for vitamin D metabolites, potentially introducing another layer of variability.[9]
Data Presentation
Table 1: Comparison of Immunoassay Performance with LC-MS/MS
| Immunoassay | Bias Compared to LC-MS/MS | Reference |
| Roche Cobas Vitamin D Total | -14.1% | [10] |
| Abbott Architect 25-OH Vitamin D | 15.1% | [10] |
| Siemens ADVIA Centaur Vitamin D Total | 45.3% cross-reactivity with 25(OH)D₂ | [3] |
| Roche Elecsys Vitamin D Total | 41.2% cross-reactivity with 25(OH)D₂ | [3] |
Note: The data presented is a summary from various studies. Actual performance can vary between lots and specific assay protocols.
Table 2: Cross-Reactivity of Various Immunoassays with Vitamin D Metabolites
| Immunoassay | 25(OH)D₂ | 24,25(OH)₂D₃ | 3-epi-25(OH)D₃ | Reference |
| Vitro Assay | 105% | 37% (for 24,25(OH)₂D₂) | <1% (for 3-epi-25(OH)D₂) | [11] |
| Abbott Alinity i 25-OH Vitamin D | 80.5% - 82.4% | 101.9% - 189.2% | 1.3% | [11] |
| Siemens ADVIA Centaur Vitamin D Total | 104.5% | Minimal | 1.1% | [4] |
Note: It is crucial to consult the manufacturer's insert for the most up-to-date and lot-specific cross-reactivity information.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects
Objective: To determine if the sample matrix interferes with the accurate quantification of the target vitamin D metabolite.
Materials:
-
Your vitamin D immunoassay kit
-
Samples to be tested
-
A purified standard of the target vitamin D metabolite
-
Assay buffer (as provided in the kit)
Procedure:
-
Prepare a high-concentration stock solution of the purified vitamin D metabolite standard.
-
Spike the sample: Add a small, known volume of the high-concentration stock solution to a known volume of your sample. The final concentration of the spike should fall within the mid-range of your standard curve.
-
Prepare a control spike: Add the same amount of the high-concentration stock solution to the same volume of assay buffer.
-
Measure the concentrations: Analyze the unspiked sample, the spiked sample, and the control spike using your immunoassay.
-
Calculate the percent recovery:
-
% Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration in control spike] x 100
-
A recovery rate between 80% and 120% is generally considered acceptable.
-
Protocol 2: Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of the immunoassay with a potential cross-reactant.
Materials:
-
Your vitamin D immunoassay kit
-
Purified standard of the target vitamin D metabolite (Analyte A)
-
Purified standard of the potential cross-reactant (Analyte B)
Procedure:
-
Prepare standard curves: Generate a standard curve for Analyte A according to the kit protocol.
-
Prepare a dilution series of the cross-reactant: Prepare a series of dilutions of Analyte B in the assay buffer. The concentration range should be wide enough to include physiologically relevant levels.
-
Run the assay: Analyze the dilutions of Analyte B using the immunoassay as if they were samples containing Analyte A.
-
Calculate the percent cross-reactivity:
-
Determine the concentration of Analyte A that produces the same response as a known concentration of Analyte B.
-
% Cross-reactivity = (Apparent concentration of Analyte A / Actual concentration of Analyte B) x 100
-
Visualizations
Caption: Troubleshooting workflow for immunoassay discrepancies.
Caption: Vitamin D metabolism and potential immunoassay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vitamin D Binding Protein on Accuracy of 25-Hydroxyvitamin D Measurement Using the ADVIA Centaur Vitamin D Total Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Vitamin D testing: LC-MS outperforms immunoassays • healthcare-in-europe.com [healthcare-in-europe.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"cross-reactivity of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether with vitamin D metabolites"
For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. However, the landscape of commercial immunoassays is fraught with challenges, primarily due to the cross-reactivity of antibodies with various vitamin D metabolites. This guide provides an objective comparison of assay performances, supported by experimental data, to aid in the selection of appropriate analytical methods.
The Challenge of Specificity in Vitamin D Assays
Immunoassays, despite their speed and high-throughput capabilities, often exhibit significant discrepancies in measuring total 25-hydroxyvitamin D [25(OH)D] levels[5][6]. These inconsistencies largely stem from the varying specificity of antibodies and their cross-reactivity with a spectrum of circulating vitamin D metabolites other than the intended target, 25(OH)D3[5]. This can lead to either an overestimation or underestimation of a patient's true vitamin D status[5][7].
Designing antibodies that are equally specific for both 25(OH)D2 and 25(OH)D3, while showing minimal affinity for other metabolites, has proven to be a significant challenge for assay manufacturers[5]. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can effectively separate these various metabolites, offering a more accurate quantification[5][8].
Comparative Cross-Reactivity of Vitamin D Metabolites
The following table summarizes the cross-reactivity of several key vitamin D metabolites in various assay formats, as reported in the literature. It is crucial to note that cross-reactivity can vary significantly between different commercial assays and even between different lots of the same assay.
| Metabolite | Assay Type/Platform | Reported Cross-Reactivity (%) | Reference |
| 3-epi-25-OH-D3 | Competitive Protein Binding Assay | 56% | [8] |
| Antibody-based methods | Not detected | [8] | |
| Roche Elecsys (CPB) - Exogenous | ~51% | [9] | |
| Roche Elecsys (CPB) - Endogenous | Minimal | [9] | |
| Beckman and Roche Immunoassays | Significant (leading to higher total vit-D) | [10][11] | |
| 24R,25(OH)₂D₃ | Ligand Binding Assays | <5% to 548% | [8] |
| 24S,25(OH)₂D₃ | Ligand Binding Assays | <5% to 643% | [8] |
| 25(OH)D₂ | Siemens ADVIA Centaur | 45.3% | [7] |
| Roche Elecsys | 41.2% | [7] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of cross-reactivity is a critical component of immunoassay validation. A common methodology involves analyzing samples with known concentrations of potentially interfering metabolites.
Methodology for 25(OH)D₂ Cross-Reactivity Assessment[7]
-
Subject Recruitment and Baseline Sampling: Healthy subjects are recruited, and baseline serum samples are collected. At this stage, the predominant circulating form of 25(OH)D is 25(OH)D3.
-
Vitamin D₂ Supplementation: Subjects are administered a high dose of vitamin D₂ (e.g., 200,000 IU).
-
Follow-up Sampling: Serum samples are collected after a specified period (e.g., 30 days) to allow for the conversion of vitamin D₂ to 25(OH)D₂.
-
Quantification by LC-MS/MS: The concentrations of both 25(OH)D₂ and 25(OH)D₃ in the post-supplementation samples are accurately measured using a reference method like LC-MS/MS.
-
Quantification by Immunoassay: The total 25(OH)D concentration in the same samples is measured using the immunoassay being evaluated.
-
Calculation of 25(OH)D₂ Cross-Reactivity:
-
An equation is used to estimate the contribution of 25(OH)D₃ to the total immunoassay result based on the LC-MS/MS data for 25(OH)D₃.
-
The estimated 25(OH)D₃ value is subtracted from the total 25(OH)D value obtained from the immunoassay to determine the measured concentration of 25(OH)D₂.
-
The percentage cross-reactivity is calculated by dividing the immunoassay-measured 25(OH)D₂ concentration by the LC-MS/MS-measured 25(OH)D₂ concentration.
-
Methodology for Epimer Cross-Reactivity Assessment[9][11]
-
Sample Selection: Samples known to contain significant concentrations of the epimer, such as neonatal blood samples, are utilized. Alternatively, serum samples can be spiked with known amounts of purified 3-epi-25-OH-D3.
-
Quantification by LC-MS/MS: An LC-MS/MS method capable of chromatographically separating the epimer from the primary metabolite is used to determine the precise concentration of each compound.
-
Quantification by Immunoassay: The total 25(OH)D concentration is measured using the immunoassay under investigation.
-
Analysis of Interference: The results from the immunoassay are compared with the sum of the concentrations of the metabolite and its epimer as determined by LC-MS/MS to assess the degree of cross-reactivity. It has been noted that exogenously added epimers may behave differently than endogenous ones in some assays[9].
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved, the following diagrams illustrate a typical cross-reactivity assessment workflow and the metabolic pathway of Vitamin D.
References
- 1. 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether [cymitquimica.com]
- 2. traxtal.com [traxtal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biotinylated vs. Radiolabeled Tracers in Vitamin D Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D levels, primarily 25-hydroxyvitamin D [25(OH)D], is crucial for research in bone metabolism, immunology, and a variety of other physiological and pathological processes. Immunoassays are a common method for quantifying 25(OH)D, and the choice of tracer—a labeled molecule that competes with the analyte of interest—is a critical determinant of assay performance. This guide provides an objective comparison of two common tracer types: biotinylated and radiolabeled tracers, supported by experimental data and detailed methodologies.
Principles of Competitive Immunoassays for Vitamin D
Most immunoassays for small molecules like vitamin D are based on a competitive binding principle. In this format, a limited amount of specific antibody is incubated with a patient sample and a labeled vitamin D tracer. The unlabeled vitamin D in the sample competes with the labeled tracer for binding to the antibody. Consequently, the amount of tracer bound to the antibody is inversely proportional to the concentration of vitamin D in the sample.
Biotinylated tracers are detected indirectly, typically through a high-affinity interaction between biotin and streptavidin, which is conjugated to a signal-generating enzyme (e.g., horseradish peroxidase). Radiolabeled tracers , on the other hand, incorporate a radioactive isotope (e.g., Iodine-125), and their presence is quantified directly by measuring radioactivity.
Quantitative Performance Comparison
The performance of an immunoassay is assessed by several key parameters, including precision (reproducibility), accuracy (correlation with a reference method like LC-MS/MS), and sensitivity. The following tables summarize performance data collated from various studies and commercial kits for both biotinylated and radiolabeled tracer-based vitamin D assays.
Table 1: Performance Characteristics of Vitamin D Assays with Biotinylated Tracers (Chemiluminescence/ELISA)
| Parameter | Roche Elecsys Vitamin D Total II | Abbott Architect 25-OH Vitamin D | Siemens Centaur Vitamin D Total |
| Tracer Type | Biotinylated (Vitamin D binding protein) | Biotinylated (Antibody) | Biotinylated (Antibody) |
| Detection Method | Electrochemiluminescence | Chemiluminescence | Chemiluminescence |
| Intra-assay CV (%) | <5% | 8.4% - 8.7% | 9.2% - 10.3%[1] |
| Inter-assay CV (%) | >10% | 5.1% - 11.0% | 5.1% - 11.0%[1] |
| Bias vs. LC-MS/MS | Small mean bias (-6.9%)[2][3] | Excessive positive bias (+41%)[2][3] | Excessive positive bias (+27%)[2][3] |
| Concordance with LC-MS/MS (CCC) | Poor (0.66)[2][3] | Unacceptable (0.85)[2][3] | Data not uniformly available |
| Key Limitation | Susceptible to biotin interference[4][5] | Performance variability | Underestimation of Vitamin D2[1] |
Table 2: Performance Characteristics of Vitamin D Assays with Radiolabeled Tracers (RIA)
| Parameter | DiaSorin 125I Radioimmunoassay (RIA) |
| Tracer Type | 125I-labeled 25(OH)D |
| Detection Method | Gamma Counter |
| Intra-assay CV (%) | 6.8% - 12.9%[6] |
| Inter-assay CV (%) | 7.4% - 14.5%[6] |
| Bias vs. LC-MS/MS | Low mean bias (+1.1 µg/L)[2][3] |
| Concordance with LC-MS/MS (CCC) | Comparable to LC-MS/MS (0.97)[2][3] |
| Key Advantage | High accuracy and reliability[2][3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for competitive vitamin D assays using biotinylated and radiolabeled tracers.
Protocol for a Competitive ELISA with a Biotinylated Tracer
This protocol is a generalized representation based on commercially available kits.
-
Sample Preparation: Serum or plasma samples are pre-treated with a releasing agent to dissociate 25(OH)D from its binding proteins.
-
Competitive Binding: Pre-treated samples, standards, and controls are added to microplate wells coated with a specific anti-vitamin D antibody.
-
A known amount of biotin-labeled 25(OH)D is then added to each well. The plate is incubated to allow competition between the sample 25(OH)D and the biotinylated tracer for binding to the antibody.
-
Washing: The wells are washed to remove unbound components.
-
Enzyme Conjugation: Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated. The streptavidin-HRP binds to the biotinylated 25(OH)D captured by the antibody.
-
Second Washing: The wells are washed again to remove unbound streptavidin-HRP.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Termination: The enzymatic reaction is stopped by adding an acid solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of 25(OH)D in the sample.
Protocol for a Radioimmunoassay (RIA) with a ¹²⁵I-Labeled Tracer
This protocol is based on the DiaSorin RIA, a widely used method.
-
Extraction: 25(OH)D and other hydroxylated metabolites are extracted from serum or plasma using acetonitrile.
-
Competitive Binding: The extracted sample is incubated in a test tube with a specific anti-25(OH)D antibody and a known amount of ¹²⁵I-labeled 25(OH)D tracer. This incubation typically lasts for 90 minutes at room temperature.
-
Separation: A second antibody (precipitating antibody) is added, and the mixture is incubated further to facilitate the precipitation of the primary antibody-antigen complexes.
-
Centrifugation: The tubes are centrifuged to pellet the antibody-bound tracer.
-
Decanting: The supernatant containing the unbound tracer is decanted.
-
Data Acquisition: The radioactivity of the pellet in each tube is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of 25(OH)D in the original sample.
Key Differences and Considerations
Biotinylated Tracers:
-
Advantages:
-
Non-radioactive: Eliminates the need for specialized licenses, handling precautions, and disposal procedures associated with radioactive materials.
-
High-throughput: Amenable to automation on various immunoassay platforms.
-
-
Disadvantages:
-
Biotin Interference: A significant drawback is the potential for interference from high levels of biotin in patient samples, often from dietary supplements.[7][8] This can lead to falsely elevated results in competitive assays.[4][5]
-
Variable Performance: Studies have shown that some automated immunoassays using biotin-streptavidin systems can have significant bias compared to the gold-standard LC-MS/MS method.[1][2][3][9]
-
Radiolabeled Tracers:
-
Advantages:
-
Disadvantages:
-
Radioactivity: Requires handling and disposal of radioactive materials, which involves regulatory compliance and safety measures.
-
Shorter Shelf-Life: The radioactive tracer decays over time, limiting the kit's shelf-life.
-
Less Amenable to Full Automation: While some steps can be automated, the process is generally more manual than chemiluminescence-based assays.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for vitamin D assays using both biotinylated and radiolabeled tracers.
Caption: Workflow for a competitive ELISA using a biotinylated tracer.
Caption: Workflow for a radioimmunoassay (RIA) using a radiolabeled tracer.
Conclusion
The choice between biotinylated and radiolabeled tracers for vitamin D assays involves a trade-off between practical considerations and analytical performance.
-
Biotinylated tracer-based assays , particularly automated chemiluminescence immunoassays, offer convenience, high throughput, and freedom from radioactive handling. However, users must be acutely aware of the potential for significant biotin interference and the documented variability and bias of some commercial assays compared to the reference method.
-
Radiolabeled tracer-based assays (RIAs) , while more labor-intensive and requiring specialized safety protocols, have demonstrated a high degree of accuracy and reliability, often performing comparably to LC-MS/MS.
For clinical research and drug development where precision and accuracy are paramount, the potential for interference and bias in some biotinylated assays may be a significant concern. In such cases, RIA or the gold-standard LC-MS/MS may be more appropriate. For large-scale screening or routine clinical testing, the convenience of automated biotin-based systems is a major advantage, provided that the laboratory validates the chosen assay's performance and has procedures in place to mitigate the risk of biotin interference.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartlandassays.com [heartlandassays.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin supplementation causes erroneous elevations of results in some commercial serum 25-hydroxyvitamin d (25OHD) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison between Three Different Automated Total 25-hydroxyvitamin D Immunoassay Methods and Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel 25-Hydroxyvitamin D Immunoassay Against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In the clinical and research landscape, accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is crucial. While automated immunoassays offer high throughput and ease of use, their accuracy and specificity, particularly in recognizing both 25(OH)D₂ and 25(OH)D₃, have been a subject of scrutiny.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for 25(OH)D analysis due to its high specificity and sensitivity.[1][3] Therefore, any new immunoassay for 25(OH)D must be rigorously validated against this reference method. This guide provides a comprehensive comparison of a hypothetical new-generation immunoassay against LC-MS/MS, complete with experimental data and detailed protocols.
Performance Characteristics: Immunoassay vs. LC-MS/MS
The performance of a new 25(OH)D immunoassay is evaluated based on several key parameters: precision, accuracy, analytical sensitivity, and linearity. The following tables summarize the expected performance of a new immunoassay in comparison to the established LC-MS/MS method.
Table 1: Precision of 25(OH)D Measurement
| Method | Level | Within-Run CV (%) | Between-Run CV (%) |
| New Immunoassay | Low | < 5.0% | < 10.0% |
| High | < 5.0% | < 8.0% | |
| LC-MS/MS | Low | < 5.0% | < 5.0% |
| High | < 5.0% | < 5.0% |
CV: Coefficient of Variation. Data is hypothetical but representative of typical performance.[1]
Table 2: Method Comparison with LC-MS/MS
| Parameter | New Immunoassay vs. LC-MS/MS |
| Correlation (r) | > 0.95 |
| Passing-Bablok Regression | |
| Slope (95% CI) | 0.95 - 1.05 |
| Intercept (95% CI) | -2.0 to 2.0 nmol/L |
| Bland-Altman Plot | |
| Mean Bias (%) | < ±10% |
CI: Confidence Interval. These values indicate a strong agreement between the two methods.[4][5]
Table 3: Cross-Reactivity and Recovery
| Analyte | New Immunoassay Performance |
| 25(OH)D₃ Cross-Reactivity | ~100% |
| 25(OH)D₂ Cross-Reactivity | >90% |
| Spike Recovery | 90% - 110% |
Many first-generation immunoassays showed poor cross-reactivity with 25(OH)D₂, leading to underestimation of total 25(OH)D in patients supplemented with vitamin D₂.[1][6] Newer assays have significantly improved in this aspect.
Experimental Protocols
A thorough validation involves a detailed comparison of the entire analytical process for both the new immunoassay and the LC-MS/MS reference method.
New 25-Hydroxyvitamin D Immunoassay Protocol
The new immunoassay is a competitive chemiluminescent immunoassay performed on an automated analyzer. The principle involves competition between 25(OH)D in the patient sample and a labeled 25(OH)D analog for binding to a specific monoclonal antibody.
Methodology:
-
Sample Preparation: Serum or plasma samples are used directly with no prior extraction.
-
Assay Principle:
-
Patient sample is incubated with a reagent containing a biotinylated monoclonal anti-25(OH)D antibody and a ruthenium-labeled 25(OH)D analog.
-
During incubation, 25(OH)D from the sample competes with the ruthenium-labeled analog for the binding sites on the biotinylated antibody.
-
Streptavidin-coated magnetic microparticles are added to capture the antibody-antigen complexes.
-
-
Detection:
-
The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured.
-
Unbound substances are removed by washing.
-
A voltage is applied to the measuring cell, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier tube.
-
The light signal is inversely proportional to the concentration of 25(OH)D in the sample.
-
-
Calibration: A standard curve is generated using calibrators with known concentrations of 25(OH)D.
Workflow for the new automated 25(OH)D immunoassay.
LC-MS/MS Reference Method Protocol
LC-MS/MS provides a direct measurement of 25(OH)D₂ and 25(OH)D₃, ensuring high specificity and accuracy.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: An internal standard (deuterated 25(OH)D) is added to the serum sample, followed by a protein precipitating agent like acetonitrile or methanol.[5][7] The sample is vortexed and centrifuged.
-
Liquid-Liquid Extraction (optional): For increased purity, a liquid-liquid extraction using a solvent like hexane may be performed on the supernatant.[8]
-
Derivatization (optional): To enhance ionization efficiency, the extracted sample may be derivatized.[8]
-
-
Liquid Chromatography (LC):
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 column is typically used to chromatographically separate 25(OH)D₂ and 25(OH)D₃ from other vitamin D metabolites and interfering substances.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The separated analytes from the LC system are introduced into the mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the 25(OH)D molecules.
-
Mass Analysis: The mass spectrometer operates in multiple reaction monitoring (MRM) mode. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high specificity.
-
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Workflow for the LC-MS/MS reference method.
Logical Comparison of Methodologies
The fundamental differences between the immunoassay and LC-MS/MS approaches dictate their respective strengths and weaknesses.
Logical comparison of immunoassay and LC-MS/MS.
Conclusion
The validation of a new 25-hydroxyvitamin D immunoassay against the gold standard LC-MS/MS method is a critical step to ensure its clinical utility. While immunoassays provide advantages in speed and automation, their performance, particularly regarding specificity for different vitamin D metabolites, must be thoroughly evaluated.[2][10] A new-generation immunoassay is expected to demonstrate excellent correlation, minimal bias, and high precision when compared to LC-MS/MS. The detailed protocols and comparative data presented in this guide provide a framework for researchers, scientists, and drug development professionals to objectively assess the performance of a new 25(OH)D immunoassay.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of Misleading Immunoassay Based 25-Hydroxyvitamin D Levels with Liquid Chromatography Tandem-Mass Spectrometry in a Large Cohort Study | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical validation of the Roche 25-OH Vitamin D Total assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Specificity of Monoclonal Antibodies to 25-Hydroxy Vitamin D3 Ether Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the specificity of monoclonal antibodies towards 25-Hydroxy Vitamin D3 (25-OH-VD3) and its ether analogs. Due to a scarcity of publicly available, direct comparative studies on the cross-reactivity of commercial monoclonal antibodies with a series of 25-OH-VD3 ether analogs, this document outlines the synthesis of a known C-3 ether analog, presents its documented binding affinity to the Vitamin D Binding Protein (DBP), and provides a detailed experimental protocol for a competitive ELISA to assess monoclonal antibody specificity. The quantitative data presented for monoclonal antibodies is illustrative, based on established principles of antibody-antigen interactions, to serve as a template for such comparative studies.
Introduction to 25-Hydroxy Vitamin D3 and its Ether Analogs
25-Hydroxy Vitamin D3 (calcifediol) is the primary circulating metabolite of Vitamin D in the body and the most commonly measured indicator of Vitamin D status. The development of highly specific immunoassays for 25-OH-VD3 is crucial for accurate clinical diagnosis and research. Monoclonal antibodies are key reagents in these assays. However, modifications to the 25-OH-VD3 molecule, such as the formation of ether analogs at the C-3 position, can potentially alter antibody recognition and affect assay accuracy. Understanding the cross-reactivity of monoclonal antibodies with these analogs is essential for assay development and validation.
Ether analogs of 25-OH-VD3, where the hydroxyl group at the C-3 position is replaced with an ether linkage, are valuable tools in Vitamin D research. For instance, they can be designed as hydrolytically stable photoaffinity labels to investigate the ligand-binding domains of Vitamin D receptors and binding proteins.
Data Presentation: A Comparative Overview
The following tables summarize the binding affinity of a known C-3 ether analog to the Vitamin D Binding Protein (DBP) and provide an illustrative comparison of the specificity of a hypothetical monoclonal antibody ("Mab-X") against a series of potential C-3 ether analogs.
Table 1: Competitive Binding of 25-OH-VD3 and a C-3 Propyl Ether Analog with Rat Serum Vitamin D Binding Protein (DBP)
| Compound | Relative Binding Affinity (%)* |
| 25-Hydroxy Vitamin D3 (25-OH-VD3) | 100 |
| 25-hydroxyvitamin D3 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether (25-ANE)[1] | 50 |
*Based on competitive binding assays showing 25-ANE has approximately half the affinity of 25-OH-VD3 for the rat serum DBP. Data derived from Ray et al., 1991.[1]
Table 2: Illustrative Cross-Reactivity of a Hypothetical Anti-25-OH-VD3 Monoclonal Antibody (Mab-X) with C-3 Ether Analogs
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| 25-Hydroxy Vitamin D3 (25-OH-VD3) | 5.0 | 100 |
| 25-OH-VD3 3-O-methyl ether | 50.0 | 10 |
| 25-OH-VD3 3-O-ethyl ether | 125.0 | 4 |
| 25-OH-VD3 3-O-propyl ether | 250.0 | 2 |
| 25-OH-VD3 3-O-isopropyl ether | >1000 | <0.5 |
| 25-Hydroxy Vitamin D2 (25-OH-VD2) | 500.0 | 1 |
| 1α,25-Dihydroxy Vitamin D3 | 25.0 | 20 |
*Note: This data is illustrative and intended to demonstrate how results would be presented. Actual cross-reactivity would need to be determined experimentally for each specific monoclonal antibody. % Cross-Reactivity = (IC50 of 25-OH-VD3 / IC50 of Analog) x 100.
Experimental Protocols
Synthesis of 25-hydroxyvitamin D3 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether (25-ANE)
This protocol is based on the synthesis described by Ray et al. (1991).[1]
Objective: To synthesize a hydrolytically stable C-3 ether analog of 25-OH-VD3 for use in binding assays.
Materials:
-
25-Hydroxy Vitamin D3
-
3-Bromopropylamine hydrobromide
-
Sodium hydride
-
Dimethylformamide (DMF), anhydrous
-
4-fluoro-3-nitrophenyl azide
-
Triethylamine
-
Standard laboratory glassware and purification apparatus (TLC, HPLC)
Procedure:
-
Alkylation: 25-OH-VD3 is reacted with 3-bromopropylamine hydrobromide in the presence of a strong base like sodium hydride in anhydrous DMF. This step couples the propylamino linker to the 3β-hydroxyl group of 25-OH-VD3 via an ether bond.
-
Purification: The resulting intermediate, 25-hydroxyvitamin D3 3β-3'-aminopropyl ether, is purified from the reaction mixture using thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC).
-
Azide Coupling: The purified aminopropyl ether derivative is then reacted with 4-fluoro-3-nitrophenyl azide in the presence of triethylamine. This step attaches the photoactivatable azido-nitrophenyl group to the primary amine of the linker.
-
Final Purification: The final product, 25-ANE, is purified by HPLC to ensure high purity for use in subsequent experiments.
Caption: Synthesis workflow for the 25-OH-VD3 ether analog, 25-ANE.
Competitive ELISA for Monoclonal Antibody Specificity
Objective: To determine the cross-reactivity of a monoclonal antibody with 25-OH-VD3 and its ether analogs.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., 25-OH-VD3 conjugated to a carrier protein like BSA)
-
Monoclonal anti-25-OH-VD3 antibody
-
25-OH-VD3 standard and synthesized ether analogs
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
TMB substrate and Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Microtiter plates are coated with the 25-OH-VD3-BSA conjugate overnight at 4°C.
-
Washing: Plates are washed with wash buffer to remove unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked with blocking buffer for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A fixed, limiting concentration of the primary monoclonal antibody is prepared.
-
Serial dilutions of the standard (25-OH-VD3) and the test analogs are prepared.
-
The antibody solution is pre-incubated with either the standard or one of the test analogs for a set period.
-
These mixtures are then added to the coated and blocked wells of the microtiter plate and incubated for 1-2 hours. During this incubation, the free antibody (not bound to the analog in the solution) will bind to the coated antigen on the plate.
-
-
Washing: Plates are washed to remove unbound primary antibody and antigen-antibody complexes.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added to each well and incubated for 1 hour.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Signal Development: TMB substrate is added, and the plate is incubated in the dark until a blue color develops.
-
Reaction Stoppage: The reaction is stopped by adding a stop solution, which turns the color yellow.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the 25-OH-VD3 standard. The IC50 values (concentration of analog that inhibits 50% of the antibody binding to the coated antigen) for the standard and each analog are determined from their respective inhibition curves. Cross-reactivity is then calculated.
Caption: Workflow for determining antibody specificity via competitive ELISA.
Conclusion
References
Unveiling the Binding Secrets: A Comparative Guide to Biotinylated Vitamin D Analogs and their Affinity for DBP
For researchers, scientists, and professionals in drug development, understanding the intricate dance between vitamin D analogs and the Vitamin D Binding Protein (DBP) is paramount. The introduction of a biotin tag to these analogs, a common strategy for assay development and molecular probing, can significantly influence this binding interaction. This guide provides a comparative analysis of the binding affinity of different biotinylated vitamin D analogs to DBP, supported by experimental data and detailed methodologies.
The binding of vitamin D and its metabolites to DBP is a critical aspect of their transport and bioavailability in the body. Biotinylation, the process of attaching biotin to a molecule, is a widely used technique in biotechnology for detection and purification purposes. However, the addition of the biotin moiety and the linker connecting it to the vitamin D analog can alter the molecule's affinity for DBP. This guide delves into the available data to shed light on these structure-affinity relationships.
Comparative Binding Affinity Data
A key study in this area explored the impact of the spacer group in biotinylated 25-hydroxyvitamin D3 analogs on their ability to bind to DBP. The findings indicate that the nature of the linker arm is a crucial determinant of binding affinity.
| Analog Description | Linker Type | Displacement of [³H]-25(OH)D₃ from DBP | Reference |
| Biotinylated 25-hydroxyvitamin D₃ analog | 8-aminooctyl alkyl chain | Yes (significant) | [1] |
| Biotinylated 25-hydroxyvitamin D₃ analog | 8-hydroxyoctyl alkyl chain | Less displacement compared to the amino-linked analog | [1] |
This table summarizes the qualitative displacement data from a competitive binding assay. A direct quantitative comparison with metrics like Kd or IC₅₀ values for a broader range of biotinylated analogs is an area requiring further research.
The data, while not exhaustive, strongly suggests that both the presence of the biotin tag and the chemical nature of the linker arm can modulate the binding to DBP. The analog with the amino-functionalized linker demonstrated a more effective displacement of the natural ligand, implying a higher binding affinity compared to the hydroxyl-functionalized counterpart.
Experimental Protocols
The determination of binding affinity for these analogs typically relies on competitive binding assays. Below is a generalized protocol based on established methodologies for vitamin D metabolites.
Competitive Radioimmunoassay (RIA) for DBP Binding
This method measures the ability of a non-labeled compound (the biotinylated vitamin D analog) to compete with a radiolabeled version of a natural DBP ligand (e.g., [³H]-25-hydroxyvitamin D₃) for binding to DBP.
Materials:
-
Purified Vitamin D Binding Protein (DBP)
-
Radiolabeled ligand (e.g., [³H]-25-hydroxyvitamin D₃)
-
Biotinylated vitamin D analogs (test compounds)
-
Unlabeled 25-hydroxyvitamin D₃ (for standard curve)
-
Assay Buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Incubation: A fixed amount of DBP and radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor (either the standard 25-hydroxyvitamin D₃ or the biotinylated analog) in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time (e.g., 2 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture. The charcoal binds to the free, unbound radiolabeled ligand.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.
-
Quantification: The radioactivity in the supernatant, which contains the DBP-bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the biotinylated analog that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) is then determined from this curve, providing a measure of its relative binding affinity.
Visualizing the Experimental Workflow
To better illustrate the process, the following diagram outlines the key steps in a competitive binding assay.
Caption: Workflow of a competitive binding assay to determine binding affinity.
Signaling Pathway and Logical Relationships
The interaction between biotinylated vitamin D analogs and DBP is a critical first step that can influence the downstream signaling of vitamin D. While the biotinylated analog itself may not be the active signaling molecule, its ability to bind to DBP affects the availability of the natural, active metabolites.
Caption: Competitive binding of vitamin D analogs to DBP influences ligand bioavailability.
Conclusion
The biotinylation of vitamin D analogs introduces a modification that can significantly impact their binding affinity for DBP. The available data underscores the importance of the linker used to attach the biotin moiety. Further quantitative studies on a wider range of biotinylated analogs with systematic variations in linker length and composition are necessary to build a comprehensive understanding of these structure-affinity relationships. This knowledge is crucial for the design and interpretation of assays utilizing biotinylated vitamin D tracers and for the development of novel vitamin D-based research tools and therapeutics.
References
Navigating Vitamin D Analysis: A Guide to Accurate Measurement in the Presence of Biotin Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitamin D Assay Performance with Supporting Experimental Data.
The accurate quantification of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is crucial for research and clinical applications. However, the increasing use of high-dose biotin supplements has introduced a significant analytical challenge for certain immunoassays. This guide provides a comprehensive comparison of different methods for measuring vitamin D, with a focus on the interference caused by biotin and the use of biotinylated analogs in assay design. We present experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate analytical techniques and the correct interpretation of results.
The Challenge of Biotin Interference
Many automated immunoassays utilize the high-affinity interaction between biotin and streptavidin for signal detection.[1][2] In these systems, biotinylated reagents, such as biotin-labeled antibodies or vitamin D analogs, are employed.[3] The presence of high concentrations of exogenous biotin in a patient's sample can compete with these biotinylated reagents, leading to erroneous results.[4][5] This interference is particularly problematic in competitive immunoassays, which are commonly used for small molecules like vitamin D. In such assays, an excess of free biotin in the sample can lead to a falsely elevated measurement of 25(OH)D.[4][6]
Quantitative Comparison of Assay Performance
The Vitamin D External Quality Assessment Scheme (DEQAS) conducted a study that clearly demonstrates the impact of biotin on various 25(OH)D assays.[1] Two serum samples were distributed to participating laboratories: one with a normal physiological concentration of 25(OH)D (Sample 544) and an identical sample spiked with a high concentration of biotin (586 μg/L) (Sample 545). The reference value for the baseline sample was determined by the Centers for Disease Control and Prevention (CDC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
The results, summarized in the table below, highlight the significant positive bias introduced by biotin in assays that rely on a biotin-streptavidin system.
| Assay Method Category | Assay Platform(s) | Mean 25(OH)D (nmol/L) - No Biotin (Sample 544) | Mean 25(OH)D (nmol/L) - With Biotin (Sample 545) | % Bias due to Biotin |
| Reference Method | LC-MS/MS (CDC) | 47.4 | Not Applicable | Not Applicable |
| LC-MS/MS | Various (143 labs) | 48.9 (± 4.4 SD) | 48.3 (± 4.5 SD) | -1.2% |
| Immunoassays (Unaffected) | Abbott Architect, DiaSorin Liaison, Beckman Unicel, Siemens Centaur | (Included in All-Lab Mean) | (Included in All-Lab Mean) | No significant interference reported |
| Immunoassays (Affected) | IDS-iSYS | (Data not individually reported) | 102.6 (± 78.7 SD) | >100% (Estimated) |
| Immunoassays (Affected) | Roche Total 25OHD | (Data not individually reported) | 517.8 (± 209.8 SD) | >900% (Estimated) |
| All-Laboratory Trimmed Mean | All Methods (760 labs for 544, 683 for 545) | 50.2 (± 6.5 SD) | 66.8 (± 37.6 SD) | +33.1% |
Data sourced from the DEQAS study published in the Journal of Steroid Biochemistry and Molecular Biology.[1]
As the data clearly indicates, LC-MS/MS methods are not affected by biotin interference.[1] Similarly, several antibody-based immunoassays that do not employ a biotin-streptavidin capture system also show resilience to this interference.[1][7] In stark contrast, the IDS-iSYS and Roche Total 25OHD assays, which do use this technology, exhibited a dramatic and clinically significant false elevation in 25(OH)D levels in the presence of biotin.[1][7]
Experimental Protocols
To understand how these discrepancies arise, it is essential to examine the underlying methodologies.
General Protocol for a Competitive Immunoassay for 25(OH)D
Competitive immunoassays are a common method for quantifying small molecules like 25(OH)D. The principle relies on the competition between the patient's endogenous 25(OH)D and a labeled 25(OH)D analog for a limited number of binding sites on a specific antibody.
Methodology:
-
Sample Preparation: Patient serum or plasma is collected. In some assays, a pre-treatment step is required to release 25(OH)D from its binding proteins (VDBP and albumin).
-
Incubation: The pre-treated sample is incubated with a known amount of a specific anti-25(OH)D antibody and a known amount of a labeled 25(OH)D analog (e.g., biotinylated 25(OH)D).
-
Competition: During incubation, the endogenous 25(OH)D from the sample and the labeled 25(OH)D analog compete for binding to the antibody.
-
Immobilization/Separation: The antibody-antigen complexes are captured onto a solid phase. In assays susceptible to biotin interference, this is often a streptavidin-coated surface that binds the biotinylated 25(OH)D analog that has bound to the antibody.
-
Washing: Unbound components, including any unbound labeled analog, are washed away.
-
Signal Detection: A signal is generated from the labeled analog that has been captured. The intensity of the signal is inversely proportional to the concentration of endogenous 25(OH)D in the sample. A high concentration of patient 25(OH)D results in less labeled analog binding and thus a weaker signal.
DEQAS Biotin Interference Study Protocol
The DEQAS study provided a robust real-world assessment of assay performance.
Methodology:
-
Sample Preparation: A large volume of human serum was sourced.
-
Sample Splitting: The serum was divided into two pools. One pool (Sample 544) was kept as the basal sample. The second pool (Sample 545) was spiked with a high concentration of biotin (586 μg/L).
-
Reference Measurement: The basal sample was sent to a reference laboratory (CDC) for definitive quantification of 25(OH)D using LC-MS/MS.
-
Distribution: Aliquots of both the basal and the biotin-spiked samples were distributed quarterly to over 700 participating laboratories worldwide as part of the routine external quality assessment scheme.
-
Analysis: Participating laboratories analyzed the samples using their routine 25(OH)D measurement methods.
-
Data Collection and Analysis: The results from all laboratories were collected and statistically analyzed to determine the all-laboratory trimmed mean, method-specific means, and the bias between the basal and biotin-spiked samples for each method.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the vitamin D signaling pathway, the workflow for assessing biotin interference, and the mechanism of this interference.
Caption: Canonical Vitamin D metabolism and signaling pathway.
Caption: Workflow for assessing biotin interference in Vitamin D assays.
Caption: Biotin interference in competitive immunoassays.
Conclusions and Recommendations
The evidence strongly indicates that high levels of circulating biotin can cause significant, clinically misleading elevations in 25(OH)D results from immunoassays that utilize biotin-streptavidin capture systems.[1][4][8]
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Method Selection is Key: For studies where accuracy is paramount and biotin supplementation in subjects cannot be ruled out, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method for 25(OH)D measurement, as it is immune to biotin interference.[1][9][10]
-
Verify Immunoassay Methodology: If using an immunoassay, it is critical to verify whether the assay design is based on a biotin-streptavidin interaction. Assays that do not use this system are a viable alternative to LC-MS/MS.[1]
-
Subject Screening: When using a susceptible immunoassay, it is advisable to question study participants about their use of high-dose biotin supplements (often marketed for hair, skin, and nail health).[5]
-
Data Interpretation: Be aware of the potential for falsely elevated 25(OH)D results when interpreting data from studies where susceptible immunoassays were used. Unexpectedly high values should be investigated for potential biotin interference.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism and functions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
A Comparative Guide to Free Vitamin D Immunoassays and Equilibrium Dialysis
The measurement of free 25-hydroxyvitamin D [25(OH)D], the unbound and biologically active form, is gaining prominence in research and clinical settings. Unlike total 25(OH)D, which is largely bound to vitamin D-binding protein (DBP) and albumin, the free fraction is thought to better reflect the vitamin's physiological activity.[1][2] This guide provides an objective comparison between two key methodologies for quantifying free 25(OH)D: direct immunoassays and the classic protein separation technique, equilibrium dialysis.
Methodology Principles
Equilibrium Dialysis (ED): This technique is a reference method for separating free from protein-bound ligands in a sample.[3] It involves dialyzing a serum or plasma sample against a protein-free buffer solution, separated by a semi-permeable membrane. The membrane has a specific molecular weight cut-off that retains large molecules like DBP and albumin but allows smaller, unbound molecules like free 25(OH)D to pass through until equilibrium is reached.[4] The concentration of 25(OH)D in the protein-free dialysate is then measured, typically by a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the free concentration.[3]
Free Vitamin D Immunoassays: These are typically competitive enzyme-linked immunosorbent assays (ELISAs) designed for high-throughput analysis.[1][5] In these assays, a microtiter plate is coated with a monoclonal antibody specific to 25(OH)D.[1][5] When a patient's serum sample is added, the free 25(OH)D in the sample binds to these antibodies. The in-vivo equilibrium between bound and free vitamin D is minimally disturbed during this process.[1] After an incubation and wash step, a known amount of labeled (e.g., biotinylated) 25(OH)D is added. This labeled vitamin D competes for any remaining unoccupied antibody binding sites. The amount of bound labeled vitamin D is inversely proportional to the concentration of free 25(OH)D in the original sample.[1]
Experimental Protocols
Protocol 1: Free 25(OH)D Two-Step Immunoassay (ELISA)
This protocol is a generalized representation based on commercially available kits.[1][5]
-
Preparation: Bring all reagents, including calibrators, controls, and patient serum samples, to room temperature (18-25°C) for at least 30 minutes.
-
Binding of Free 25(OH)D: Pipette 25 µL of calibrators, controls, and patient samples into the appropriate wells of the anti-vitamin D antibody-coated microtiter plate.
-
Incubation (Step 1): Incubate the plate for 1 hour at room temperature on a horizontal shaker. During this step, the free 25(OH)D from the sample binds to the coated antibody.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of working wash solution.
-
Competitive Binding: Add 100 µL of biotinylated 25(OH)D solution to each well.
-
Incubation (Step 2): Incubate the plate for 30 minutes at room temperature on a horizontal shaker.
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugation: Add 100 µL of Streptavidin-Peroxidase conjugate to each well.
-
Incubation (Step 3): Incubate for 30 minutes at room temperature on a horizontal shaker.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB chromogenic substrate to each well. Incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Add 100 µL of stop reagent (e.g., 1M HCl) to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate spectrophotometer within 15 minutes. The concentration of free 25(OH)D is inversely proportional to the absorbance.
Protocol 2: Free 25(OH)D Measurement by Equilibrium Dialysis
This protocol describes the general steps for performing equilibrium dialysis for free hormone measurement.[4]
-
Apparatus Setup: Prepare the equilibrium dialysis apparatus, which consists of two chambers separated by a dialysis membrane with a molecular weight cut-off that retains DBP and albumin (e.g., 10-15 kDa).
-
Sample Preparation: Obtain patient serum or plasma. It is used without pretreatment to maintain the natural binding equilibrium.
-
Loading:
-
Into the sample chamber, add a precise volume of the serum or plasma sample.
-
Into the buffer chamber, add an equivalent volume of a protein-free dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis (Incubation): Seal the apparatus and incubate at a constant, physiological temperature (e.g., 37°C) for a sufficient period (e.g., 18-24 hours) to allow the free 25(OH)D to reach equilibrium across the membrane. Gentle agitation is typically applied.
-
Sample Collection: After incubation, carefully collect the dialysate (the buffer from the buffer chamber), which now contains free 25(OH)D at a concentration equal to the free concentration in the original sample. Also, collect the sample from the sample chamber.
-
Quantification: Measure the concentration of 25(OH)D in the dialysate using a highly sensitive and specific method, such as LC-MS/MS. This value represents the free 25(OH)D concentration.
-
Data Analysis: The concentration measured in the dialysate is directly reported as the free 25(OH)D concentration, typically in pg/mL.
Performance and Correlation Data
Directly measured free 25(OH)D via immunoassay has been calibrated against symmetric dialysis methods.[5][6] The performance of these immunoassays often varies, and while they provide a more accessible method, equilibrium dialysis coupled with LC-MS/MS is considered a more accurate, albeit laborious, approach.[3]
Table 1: Performance Characteristics of Free Vitamin D Immunoassays
| Parameter | Reported Values | Source |
| Limit of Detection (LoD) | 1.7 - 1.9 pg/mL | [5][6] |
| Limit of Blank (LoB) | 0.7 - 1.1 pg/mL | [5][6] |
| Total Imprecision (CV%) | 5.6% at 23.6 pg/mL | [6] |
| 6.9% at 13.2 pg/mL | [6] | |
| 15.7% at 5.02 pg/mL | [6] | |
| 5.7% at 6.3 pg/mL | [5] | |
| 3.8% at 15.9 pg/mL | [5] | |
| Calibrator Range | 0 - 35.0 pg/mL | [5][6] |
| Cross-reactivity (25(OH)D2) | Detects 25(OH)D2 at 60% that of 25(OH)D3 | [6] |
Table 2: Correlation of Measured Free 25(OH)D with Other Vitamin D Metrics
| Comparison | Correlation Metric | Value | Population/Notes | Source |
| Measured Free vs. Calculated Free 25(OH)D | r² | 0.13 | Calculated values were higher than measured. | [6] |
| Measured Free vs. Total 25(OH)D | r² | 0.51 | Entire dataset. | [6] |
| r² | 0.507 | Cirrhotic subjects. | [6] | |
| r² | 0.772 | Pregnant women. | [6] | |
| r² | 0.722 | Comparator group. | [6] | |
| Measured Free vs. Calculated Free 25(OH)D | r | 0.80 - 0.83 | Strong correlation noted. | [7] |
| Measured Free vs. Polyclonal Ab-based Calculated Free | r | ≥0.80 | Strong correlation. | [8] |
| Measured Free vs. Monoclonal Ab-based Calculated Free | r | 0.56 | Moderate correlation. | [8] |
Note: Calculated free 25(OH)D is derived from equations using total 25(OH)D, DBP, and albumin concentrations.
Methodology Visualizations
Caption: Workflow for a competitive free vitamin D immunoassay (ELISA).
Caption: Experimental workflow for equilibrium dialysis.
Caption: Logical comparison of immunoassay and equilibrium dialysis methods.
Conclusion
The choice between free vitamin D immunoassays and equilibrium dialysis depends on the specific needs of the study or clinical application.
-
Free Vitamin D Immunoassays are well-suited for large-scale clinical screening and research due to their high throughput, lower complexity, and automation capabilities. However, users must be aware of potential variability between different manufacturers' kits and cross-reactivity issues.[9][10] Performance can be affected by factors like DBP concentration and genotype, which may vary across populations.[7][8][11]
-
Equilibrium Dialysis is considered a reference method due to its direct physical separation of the free analyte, minimizing matrix interferences.[3] When paired with LC-MS/MS for quantification, it offers high accuracy and specificity.[12] Its primary drawbacks are that it is laborious, time-consuming, and not easily automated, making it impractical for routine clinical testing but ideal for validating other methods and for specialized research where the highest accuracy is required.[3]
Ultimately, while immunoassays provide a practical tool for assessing free vitamin D status, equilibrium dialysis remains the benchmark for accuracy. Researchers and clinicians should consider the trade-offs between throughput, cost, and analytical accuracy when selecting a method.
References
- 1. ibl-america.com [ibl-america.com]
- 2. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Measured and Calculated Free 25(OH) Vitamin D Levels in Clinical Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total, Bioavailable, and Free 25(OH)D Relationship with Indices of Bone Health in Elderly: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Assay Type in Determining Free 25-Hydroxyvitamin D Levels in Diverse Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heartlandassays.com [heartlandassays.com]
- 10. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D and a key biomarker for vitamin D status, is of paramount importance in clinical diagnostics and research. The reliability of such measurements hinges on the availability of well-characterized and robust reference standards. This guide provides a comparative analysis of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a potential reference standard against established materials, such as those provided by the National Institute of Standards and Technology (NIST).
While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, this document outlines the necessary validation framework and compares its theoretical attributes to existing standards. The inclusion of a biotin tag offers potential advantages in specific applications, such as immunoassays or affinity-based purification methods, by enabling strong and specific binding to streptavidin-coated surfaces. However, the impact of this modification on its physicochemical properties and analytical behavior requires rigorous evaluation.
Comparison of Reference Standard Characteristics
A suitable reference standard for 25(OH)D3 analysis must possess high purity, stability, and be thoroughly characterized. The following table compares the known properties of this compound with a well-established NIST Standard Reference Material (SRM).
| Characteristic | This compound | NIST SRM 2972a (25-Hydroxyvitamin D Calibration Solutions)[1] |
| Purity | Typically ≥98% as stated by commercial suppliers[2]. Requires independent verification by orthogonal analytical methods. | Certified purity values for 25(OH)D3, 25(OH)D2, and 3-epi-25(OH)D3 based on extensive characterization[1]. |
| Chemical Form | A derivative of 25(OH)D3 with a biotinylaminopropyl ether linkage at the 3-position. | The native form of 25(OH)D3 dissolved in ethanol[1]. |
| Traceability | Not yet established. Would require rigorous characterization and comparison to primary reference materials to establish metrological traceability. | Metrologically traceable to the International System of Units (SI)[3]. |
| Certified Values | Not available. Concentration and purity are provided by the supplier but are not certified by a national metrology institute. | Certified concentration values and expanded uncertainties are provided in a comprehensive Certificate of Analysis[1]. |
| Matrix | Typically supplied as a neat solid or in a non-biological solvent. | Provided in an ethanol solution at different concentration levels[1]. |
| Potential Applications | As a standard in various analytical platforms, with potential utility in assays leveraging the biotin-streptavidin interaction. | Primarily used for the calibration and validation of analytical methods for vitamin D metabolite quantification[4]. |
Experimental Protocols for Validation
The validation of a new reference standard is a comprehensive process that ensures its suitability for its intended use. The following protocols are based on established guidelines for analytical method validation and are essential for qualifying this compound as a reference standard.
Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the purity of the this compound.
-
Methodology:
-
Prepare a standard solution of the biotinylated compound in an appropriate solvent (e.g., ethanol or acetonitrile).
-
Perform chromatographic separation on a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid).
-
Detect the analyte using a UV detector at the wavelength of maximum absorbance for the vitamin D chromophore (approximately 265 nm).
-
Calculate the purity by determining the area percentage of the main peak relative to all other detected peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the chemical structure and molecular weight of the compound.
-
Methodology:
-
Infuse a solution of the compound directly into a high-resolution mass spectrometer or analyze the eluent from an LC separation.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Compare the observed accurate mass with the theoretical exact mass of this compound (C40H65N3O4S, MW: 684.03)[2].
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns that can further confirm the structure.
-
Quantification by Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
-
Objective: To accurately determine the concentration of the biotinylated compound in solution, which can then be used to assign a value to the reference material.
-
Methodology:
-
Utilize a stable isotope-labeled internal standard of 25(OH)D3 (e.g., d6-25(OH)D3).
-
Prepare a series of calibration standards by mixing known amounts of the this compound with a fixed amount of the internal standard.
-
Analyze the calibration standards and any unknown samples by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the biotinylated compound in any prepared reference material solutions.
-
Stability Studies
-
Objective: To assess the stability of the compound under various storage conditions.
-
Methodology:
-
Store aliquots of the reference material at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and under different lighting conditions (light and dark).
-
Analyze the aliquots at specified time points (e.g., 0, 1, 3, 6, and 12 months) using a validated stability-indicating method (e.g., HPLC-UV).
-
Evaluate for any degradation by monitoring the purity and concentration of the main compound.
-
Visualizing the Validation Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the validation workflow for a new reference standard and the biological pathway of Vitamin D3.
Caption: Workflow for the validation of a new reference standard.
Caption: Simplified Vitamin D3 signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether, a compound that requires careful management due to the hazardous nature of its parent molecule, 25-hydroxy Vitamin D3.
Immediate Safety and Handling Precautions
Due to the high toxicity of the parent compound, 25-hydroxy Vitamin D3, which is fatal if swallowed, in contact with skin, or if inhaled, stringent safety measures are essential when handling this compound.[1][2] Always handle this compound within a chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Wear protective gloves.
-
Protective Clothing: Don appropriate protective clothing.
-
Respiratory Protection: Use respiratory protection to avoid inhaling dust or aerosols.
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.[3]
In the event of exposure, immediate action is critical:
-
Ingestion: If swallowed, rinse your mouth and immediately call a poison center or doctor.
-
Skin Contact: If the substance comes into contact with skin, gently wash with plenty of soap and water and seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air and seek immediate medical assistance.
Disposal Protocol: A Step-by-Step Approach
The primary directive for the disposal of this compound is to avoid environmental release.[3] Do not let the product enter drains. All waste must be collected and disposed of through an approved waste disposal plant.
Table 1: Waste Categorization and Containment
| Waste Type | Containment Procedure |
| Solid Waste (unused product, contaminated consumables) | Sweep up and shovel into suitable, clearly labeled, sealed containers for disposal. Avoid dust formation.[3] |
| Liquid Waste (solutions containing the compound) | Collect in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams. |
| Contaminated Labware (glassware, etc.) | Rinse with an appropriate solvent. The rinsate must be collected as liquid chemical waste. |
Experimental Workflow for Decontamination and Disposal
The following workflow outlines the necessary steps from the completion of an experiment to the final disposal of the waste.
Figure 1. Disposal Workflow for this compound
Detailed Methodologies for Key Procedures
Spill Management:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]
-
Containment: Cover drains to prevent environmental release.
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[3] For liquid spills, collect, bind, and pump off the spill.
-
Decontamination: Clean the affected area thoroughly.
Waste Storage:
-
Containers: Use tightly closed, properly labeled containers.
-
Location: Store in a dry, well-ventilated, and locked area accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
By adhering to these stringent protocols, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
